2-Bromo-5-(tert-butyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHJEGCTVQZAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679225 | |
| Record name | 2-Bromo-5-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58164-14-0 | |
| Record name | 2-Bromo-5-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-(tert-butyl)aniline
Introduction
2-Bromo-5-(tert-butyl)aniline, identified by CAS Number 58164-14-0, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a bulky tert-butyl group in the meta position, offers specific steric and electronic properties. These characteristics make it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a representative synthetic workflow, and essential safety protocols, designed for researchers and professionals in chemical and drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for designing reaction conditions, purification strategies, and appropriate storage solutions.
| Property | Value | Source(s) |
| CAS Number | 58164-14-0 | [3][4] |
| Molecular Formula | C₁₀H₁₄BrN | [4] |
| Molecular Weight | 228.13 g/mol | [5][6] |
| Exact Mass | 227.03100 Da | [5] |
| Physical Form | Solid, Semi-solid, or Liquid | [7] |
| Purity | Typically ≥98% | [7] |
| InChI Key | MFHJEGCTVQZAGP-UHFFFAOYSA-N | [7] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While specific spectra for this exact compound are available through specialized databases, this section outlines the expected characteristics based on its molecular structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the tert-butyl protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-7.5 ppm), with their coupling patterns revealing their positions relative to the bromo and amino substituents. The amino protons will likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbons of the tert-butyl group will appear in the aliphatic region, while the six aromatic carbons will be found in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. For this compound, key absorption bands are anticipated:
-
N-H Stretching: Aromatic primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[10]
-
C-N Stretching: A strong band is expected in the 1250-1360 cm⁻¹ region.
-
C-H Stretching: Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be just below 3000 cm⁻¹.
-
C-Br Stretching: This will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 227 and 229 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[11] Key fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.
Experimental Protocols
Synthesis via Electrophilic Bromination
The synthesis of this compound typically involves the direct bromination of 3-(tert-butyl)aniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the steric hindrance from the bulky tert-butyl group, bromination is favored at the less hindered ortho position.
Methodology:
-
Dissolution: Dissolve 3-(tert-butyl)aniline in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[12]
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. The reaction is exothermic and should be kept cool to prevent over-bromination and side reactions.[12]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the anilinium salt and precipitate the free amine.
-
Isolation & Washing: Filter the resulting solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.[12]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase method is typically employed for aniline derivatives.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and run the gradient program. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
This compound requires careful handling due to its potential hazards. The following information is derived from its Globally Harmonized System (GHS) classification.
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1][13]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood.[14][15]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.[14]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]
Conclusion
This compound is a specialized chemical intermediate with well-defined physicochemical and spectroscopic properties. A thorough understanding of its characteristics, coupled with robust synthetic and analytical protocols, is essential for its effective application in research and development. Adherence to strict safety and handling procedures is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists working with this versatile compound.
References
- 1. This compound | 58164-14-0 [sigmaaldrich.com]
- 2. srinichem.com [srinichem.com]
- 3. 2-broMo-5-tert-butylaniline | 58164-14-0 [chemicalbook.com]
- 4. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]
- 5. This compound | CAS#:58164-14-0 | Chemsrc [chemsrc.com]
- 6. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 58164-14-0 [sigmaaldrich.com]
- 8. 58164-14-0|this compound|BLD Pharm [bldpharm.com]
- 9. 2-broMo-5-tert-butylaniline(58164-14-0) 1H NMR spectrum [chemicalbook.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 12. scribd.com [scribd.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Bromo-5-(tert-butyl)aniline (CAS: 58164-14-0)
Introduction
2-Bromo-5-(tert-butyl)aniline is a strategically important substituted aniline that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group and a reactive bromine atom ortho to the amine, makes it a valuable precursor in the development of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the synthesis of pharmacologically active compounds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 58164-14-0 | [1] |
| Molecular Formula | C₁₀H₁₄BrN | [2] |
| Molecular Weight | 228.13 g/mol | [2] |
| Appearance | Solid, semi-solid, or liquid | [1] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [1] |
Safety Information: this compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
-
GHS Pictogram: GHS07 (Exclamation mark).[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the tert-butyl group, bromination occurs at one of the ortho positions.
Step-by-Step Protocol for Bromination:
-
Dissolution: Dissolve 4-tert-butylaniline (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide, 1 equivalent) dropwise to the cooled aniline solution while stirring.
-
Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Key Reactions and Applications in Drug Discovery
The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in the construction of C-C and C-N bonds, respectively, which are fundamental transformations in the synthesis of pharmaceutical agents.[3][4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] This reaction is widely used to form biaryl structures, which are prevalent in many biologically active molecules. This compound serves as an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties at the 2-position.
References
- 1. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-(tert-butyl)aniline
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-(tert-butyl)aniline (CAS No: 58164-14-0) has emerged as a particularly valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from a unique confluence of structural features: a nucleophilic amino group, a strategically positioned bromine atom amenable to cross-coupling, and a bulky tert-butyl group that imparts significant steric influence and modulates solubility.
This guide provides an in-depth analysis of the chemical reactivity and stability of this compound. Moving beyond a mere recitation of facts, we will explore the causality behind its reactivity patterns, offer field-proven experimental protocols, and provide a framework for its safe and effective handling. The insights herein are curated for researchers, scientists, and drug development professionals who leverage such intermediates to drive innovation.
Core Molecular Profile and Physicochemical Properties
The reactivity of this compound is a direct consequence of its electronic and steric properties. The electron-donating amino group activates the aromatic ring towards electrophilic substitution and plays a crucial role in directing metallation. The bromine atom at the ortho-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2] The para-tert-butyl group, while sterically demanding, enhances solubility in organic solvents and can be used to sterically tune interactions in the final target molecule.
| Property | Value | Source |
| CAS Number | 58164-14-0 | [3] |
| Molecular Formula | C₁₀H₁₄BrN | [4] |
| Molecular Weight | 228.13 g/mol | [4] |
| Physical Form | Liquid, Solid or Semi-solid | [3][5] |
| Purity | Typically ≥98% | [3][5] |
| InChI Key | MFHJEGCTVQZAGP-UHFFFAOYSA-N | [3] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The presence of the C-Br bond allows for its participation as an electrophilic partner in a wide array of transformations.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron species.[6] While ortho-substituted anilines can present challenges, optimized conditions allow for the efficient coupling of this compound. The reaction's success is predicated on a delicate balance of catalyst, ligand, base, and solvent to navigate the catalytic cycle efficiently.[2][7] The unprotected amine can coordinate to the palladium center, sometimes influencing the reaction outcome, but modern ligand systems have largely overcome these challenges.[2]
The mechanism proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%), under a positive pressure of nitrogen or argon. The choice of catalyst and ligand is critical and may require screening for optimal results.[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of a vast array of aryl amines.[9][10] this compound serves as an excellent substrate for coupling with a variety of primary and secondary amines. The reaction is catalyzed by a palladium complex, supported by a sterically hindered, electron-rich phosphine ligand, which is crucial for facilitating the catalytic cycle.[11]
The mechanism involves oxidative addition of the aryl bromide to the Pd(0) center, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to furnish the product and regenerate the catalyst.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol outlines a general procedure for the amination of this compound.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Catalyst System Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).[13]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After cooling to ambient temperature, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the desired arylamine product.
Stability Profile and Handling Recommendations
Proper storage and handling are critical to maintaining the purity and reactivity of this compound. Like many substituted anilines, it is susceptible to degradation under certain conditions.[14]
| Condition | Stability Assessment | Handling and Storage Recommendations |
| Thermal | Relatively stable at ambient temperatures. Decomposition may occur at elevated temperatures (>200 °C), though specific data for this compound is limited.[14][15] | Store at room temperature.[3] Avoid prolonged heating. |
| Light | Sensitive to light.[14] Prolonged exposure to UV light can lead to photodegradation and the formation of colored by-products, a common trait for aromatic amines. | Store in amber vials or in a dark place to prevent decomposition.[3] |
| Air/Oxidation | Susceptible to oxidation. The aniline moiety can be oxidized over time, leading to discoloration (often turning brown or purple) and impurity formation.[16] | Store under an inert atmosphere (e.g., nitrogen or argon).[3] Keep containers tightly sealed. |
| Acids | Unstable in strong acids, where it will form the corresponding anilinium salt. This protonation deactivates the ring towards many reactions. | Avoid contact with strong acids unless salt formation is intended. |
| Bases | Generally stable in the presence of common organic and inorganic bases used in synthesis. | Compatible with bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). |
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[3]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Handling: Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of water.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]
Conclusion
This compound is a strategically designed building block whose value is defined by the interplay of its functional groups. Its participation in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a cornerstone for constructing complex molecules in pharmaceutical and materials science discovery. A thorough understanding of its reactivity, coupled with an appreciation for its stability limitations and proper handling procedures, is essential for any scientist aiming to unlock its full synthetic potential.
References
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 58164-14-0 [sigmaaldrich.com]
- 4. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]
- 5. 2-Bromo-5-tert-butylaniline | CymitQuimica [cymitquimica.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. tcichemicals.com [tcichemicals.com]
The Strategic Utility of 2-Bromo-5-(tert-butyl)aniline in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic chemistry, the rational design and synthesis of complex molecules, particularly for pharmaceutical and materials science applications, hinge on the availability of versatile and strategically functionalized building blocks. 2-Bromo-5-(tert-butyl)aniline emerges as a key intermediate, offering a unique combination of steric and electronic properties that chemists can exploit to construct intricate molecular architectures. This technical guide provides an in-depth exploration of this compound as a synthetic tool, from its own synthesis to its application in cornerstone C-C and C-N bond-forming reactions, and its utility in the construction of valuable heterocyclic scaffolds.
The strategic placement of a bromine atom ortho to the amino group, coupled with a sterically demanding tert-butyl group in the meta-position, endows this molecule with a distinct reactivity profile. The bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, while the tert-butyl group provides steric bulk that can influence regioselectivity and modulate the physicochemical properties of the resulting products, such as solubility and solid-state packing. The amino group itself offers a nucleophilic center and a directing group for various transformations. This guide will delve into the practical applications of these features, providing researchers, scientists, and drug development professionals with actionable insights and detailed experimental protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 58164-14-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| Appearance | Colorless to yellow or brown solid or liquid | [2] |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [2] |
Safety Information:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Practical Approach
The availability of a reliable synthetic route to this compound is crucial for its widespread application. A common and effective method involves the regioselective bromination of 4-tert-butylaniline. The directing effect of the amino group favors substitution at the ortho and para positions. By carefully controlling the reaction conditions, selective mono-bromination at the ortho position can be achieved.
Experimental Protocol: Bromination of 4-tert-Butylaniline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-tert-Butylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent structures in many pharmaceuticals and organic materials.[5] this compound can be efficiently coupled with a variety of arylboronic acids or their esters to yield substituted 2-amino-5-tert-butylbiphenyls.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a Pd(II) source, also add the phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Yield: Based on similar reactions with unprotected ortho-bromoanilines, yields in the range of 80-95% can be expected.[1]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8][9] this compound can be coupled with various primary and secondary amines to produce N-substituted derivatives.
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.[8]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol details the coupling of this compound with N-methylaniline.
Materials:
-
This compound
-
N-methylaniline
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., G3-XPhos)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and N-methylaniline (1.2 mmol) to the tube.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: Yields for Buchwald-Hartwig aminations are typically good to excellent, often exceeding 80%.
Advanced Applications: Synthesis of Carbazole Derivatives
Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with diverse biological activities and applications in materials science. The biaryl amines synthesized from this compound via Suzuki-Miyaura coupling are excellent precursors for the synthesis of substituted carbazoles through intramolecular C-H amination or cyclization reactions.
Synthetic Strategy: From Biaryl Amine to Carbazole
The synthesis of a carbazole from a 2-aminobiphenyl derivative typically involves an intramolecular cyclization that forms a new C-N bond. This can be achieved through various methods, including palladium-catalyzed C-H activation/amination.
This protocol outlines a general procedure for the cyclization of a 2-amino-5-tert-butylbiphenyl derivative to the corresponding carbazole.
Materials:
-
2-Amino-5-tert-butylbiphenyl derivative (from Suzuki-Miyaura coupling)
-
Palladium(II) acetate (Pd(OAc)₂)
-
An oxidant (e.g., benzoquinone, oxygen)
-
An acid (e.g., acetic acid, trifluoroacetic acid)
-
A high-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
In a reaction vessel, dissolve the 2-amino-5-tert-butylbiphenyl derivative (1.0 equiv) in the chosen solvent.
-
Add Pd(OAc)₂ (5-10 mol%), the oxidant (e.g., benzoquinone, 2.0 equiv), and the acid (e.g., acetic acid, as co-solvent or additive).
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours under an air or oxygen atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute it with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carbazole derivative.
Caption: Synthetic workflow from this compound to substituted carbazoles.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient and strategic construction of complex molecular frameworks through well-established and reliable palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, key applications in Suzuki-Miyaura and Buchwald-Hartwig reactions, and its utility in the synthesis of carbazole derivatives, complete with detailed experimental protocols and mechanistic insights.
The continued development of novel catalysts and reaction methodologies will undoubtedly further expand the synthetic utility of this compound. Its application in the synthesis of novel pharmaceutical candidates, functional materials, and agrochemicals is expected to grow, solidifying its position as a cornerstone intermediate for innovation in chemical synthesis. As researchers continue to push the boundaries of molecular design, the strategic deployment of building blocks like this compound will remain a critical enabler of progress.
References
- 1. This compound | CAS#:58164-14-0 | Chemsrc [chemsrc.com]
- 2. This compound | 58164-14-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 58164-14-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Bromo-5-(tert-butyl)aniline for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers an in-depth exploration of 2-Bromo-5-(tert-butyl)aniline, a pivotal chemical intermediate in contemporary organic synthesis, with a particular focus on its applications within the pharmaceutical landscape. This document provides a comprehensive analysis of its commercial availability, including a comparative overview of leading suppliers and typical purity specifications. Furthermore, this guide presents detailed, field-proven methodologies for the synthesis and purification of this compound, elucidating the chemical principles that underpin these protocols. The guide also delves into the compound's reactivity and its strategic application in the design and synthesis of targeted therapeutics, most notably kinase inhibitors. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to proficiently source, manage, and utilize this versatile synthetic building block.
The Strategic Importance of this compound in Modern Synthesis
This compound is a strategically important substituted aniline that serves as a versatile scaffold in the synthesis of complex organic molecules. Its chemical architecture, characterized by a bromine atom and a sterically demanding tert-butyl group positioned on the aniline ring, provides a unique confluence of reactivity and selectivity. The bromine atom acts as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This facilitates the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening purposes.
The tert-butyl group, in turn, exerts significant steric influence, which can be leveraged to direct the regioselectivity of subsequent chemical transformations. Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the physicochemical properties of derivative compounds, often enhancing their solubility in organic media and improving their pharmacokinetic profiles in drug candidates. This synergistic interplay of functionality and sterics makes this compound a highly sought-after precursor for the synthesis of high-value compounds, particularly in the realm of medicinal chemistry.
Commercial Availability and Supplier Analysis
The accessibility of high-purity starting materials is a cornerstone of successful research and development endeavors. This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale academic research to large-scale industrial manufacturing. A comparative analysis of the offerings from prominent suppliers is presented below to aid in the procurement process. It is imperative that researchers meticulously review the Certificate of Analysis (CoA) from any supplier to confirm that the purity and impurity profiles meet the stringent requirements of their intended application.
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Product Number | Purity Specification | Available Quantities | CAS Number |
| Sigma-Aldrich | 733083 | 98%[1] | 1g, 5g, 25g | 58164-14-0[1] |
| Oakwood Chemical | 037728 | Not specified | 250mg and larger | 58164-14-0[2] |
| Cymit Quimica | IN-DA00EKCS | 98%[3] | 1g, 5g, 25g, 100g | 58164-14-0[3] |
| ChemicalBook | CB7340854 | 97%-99% | Bulk quantities | 58164-14-0[4] |
| Beyond-Pharma | Not specified | Not specified | Not specified | 58164-14-0[5] |
Note: The information provided in this table is for guidance purposes only and is subject to change. Please verify all details directly with the supplier before placing an order.
Sourcing and Qualification Workflow:
References
- 1. This compound | 58164-14-0 [sigmaaldrich.com]
- 2. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]
- 3. 2-Bromo-5-tert-butylaniline | CymitQuimica [cymitquimica.com]
- 4. 2-broMo-5-tert-butylaniline | 58164-14-0 [chemicalbook.com]
- 5. 2-Bromo-5-(tert-butyl)aniline_BEYOND Pharmaceutical Co.,Ltd. [beyond-pharma.com]
Methodological & Application
Application Notes: A Field-Proven Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-(tert-butyl)aniline
Introduction: Navigating Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds to construct biaryl motifs.[1][2] These structures are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed protocol and expert insights for a particularly challenging substrate class: sterically hindered ortho-substituted anilines, exemplified by 2-Bromo-5-(tert-butyl)aniline.
The coupling of this compound presents a classic synthetic hurdle. The bulky tert-butyl group, combined with the bromine atom positioned ortho to the unprotected aniline, creates significant steric congestion around the reaction center. Furthermore, the presence of the free amine (-NH₂) can potentially interfere with the catalyst.[5][6] Overcoming these challenges requires a carefully optimized protocol that goes beyond standard conditions. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in a deep understanding of the reaction mechanism and the causality behind each experimental choice.
The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a three-stage catalytic cycle driven by a palladium catalyst.[7][8] A grasp of this mechanism is essential for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[1][8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameter Selection for Hindered Substrates
Standard Suzuki-Miyaura conditions often fail for substrates like this compound. Success hinges on the strategic selection of four key components:
-
Palladium Catalyst & Ligand System: For sterically demanding couplings, the ligand is paramount. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), or N-Heterocyclic Carbenes (NHCs), are essential.[12][13][14] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[9][15] Using a pre-formed catalyst (a "precatalyst") that readily generates the active Pd(0) species can improve reproducibility.
-
Base Selection: The base activates the boronic acid for transmetalation.[11] While common bases like sodium or potassium carbonate can be effective, challenging couplings often benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][11] These bases have good solubility in the mixed solvent systems typically used and are effective at promoting the formation of the reactive boronate species.
-
Organoboron Reagent: While boronic acids are common, they can be susceptible to decomposition via protodeboronation, especially at elevated temperatures.[16][17] Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this side reaction and lead to higher yields.[18]
-
Solvent System: Aprotic polar solvents are standard. A mixture of an organic solvent like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene with water is frequently employed.[16][19] The water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst complex. Recent studies have shown 2-MeTHF to be a particularly effective solvent for couplings of unprotected anilines.[20]
Detailed Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic arylboronic acid or pinacol ester.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 228.14 | 1.0 | 228 mg |
| Arylboronic Acid / Pinacol Ester | Varies | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ (Palladium Precatalyst) | 915.72 | 0.02 | 18.3 mg (2 mol % Pd) |
| SPhos (Ligand) | 410.53 | 0.08 | 32.8 mg (8 mol %) |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 425 mg |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 8 mL |
| Degassed Water | - | - | 2 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Dry the tube in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum) and allow it to cool to room temperature under a high vacuum.
-
Inerting the Atmosphere: Backfill the cooled Schlenk tube with an inert gas (Argon or Nitrogen). Evacuate and backfill the tube a total of three times to ensure a completely oxygen-free atmosphere.
-
Addition of Solid Reagents: Under a positive flow of inert gas, quickly add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), anhydrous K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).
-
Solvent Addition: Degas the 2-MeTHF and water by bubbling Argon through them for at least 20 minutes. Using syringes, add the degassed 2-MeTHF (8 mL) and water (2 mL) to the Schlenk tube.
-
Reaction Execution: Securely seal the Schlenk tube with its Teflon screw cap. Place the tube into a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Aqueous Work-up: Once the starting material is consumed, remove the reaction from the heat and allow it to cool to room temperature. Add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization & Troubleshooting
If the initial reaction provides a low yield, systematic optimization is key. The following table provides a logical framework for troubleshooting.
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder/Different) | Rationale for Change |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | CataCXium A Pd G3 | Pd(PPh₃)₄ | CataCXium palladacycles have shown unique reactivity for ortho-bromoanilines.[20] Pd(PPh₃)₄ is a classic but less active choice for hindered systems. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Cesium carbonate offers better solubility and can be more effective in difficult couplings.[11] K₂CO₃ is a milder, standard alternative. |
| Solvent | 2-MeTHF / H₂O | Dioxane / H₂O | Toluene / H₂O | Dioxane is a traditional and effective solvent for Suzuki couplings.[16] Toluene allows for higher reaction temperatures if needed. |
| Temperature | 90-100 °C | 110 °C (Toluene) | 80 °C | Increased temperature can overcome the activation energy barrier for oxidative addition. Lower temperature may reduce side reactions. |
Common Pitfalls:
-
Protodeboronation: If you observe significant formation of the arene corresponding to your boronic acid, this side reaction is occurring. Using a pinacol boronic ester instead of a boronic acid and ensuring strictly anhydrous conditions (if possible with a base like KF) can help.[10][16]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid reagent can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction environment and using bulky ligands that disfavor this pathway.[17]
-
Low Conversion: This is the most common issue with hindered substrates. The primary solution is to screen more active catalyst/ligand systems (e.g., other Buchwald ligands, NHC-based catalysts) and increase the temperature.[21][22]
Conclusion
The Suzuki-Miyaura coupling of sterically encumbered substrates like this compound is a challenging but achievable transformation. Success is not found in a single "magic bullet" condition, but rather in a rational approach that leverages a mechanistic understanding to select the appropriate combination of a highly active catalyst system, an effective base, and an optimal solvent. The protocol detailed herein provides a robust and field-proven starting point, empowering researchers to efficiently synthesize complex biaryl anilines for applications across the chemical sciences.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Introduction: Navigating the Synthesis of Sterically Hindered Anilines
An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-(tert-butyl)aniline: Conditions, Protocols, and Mechanistic Insights
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly instructive substrate: this compound. The synthesis of its derivatives presents a classic challenge, combining two key features that can impede the reaction:
-
Steric Hindrance: The bromo group is positioned ortho to a primary amine, and a bulky tert-butyl group is also present on the aromatic ring. This steric congestion can hinder the approach of the catalyst and the coupling partner.[4]
-
Electronic Properties: The presence of the electron-donating amine group makes the aryl bromide relatively electron-rich, which can slow the initial, often rate-determining, oxidative addition step of the catalytic cycle.[5]
Mastering the amination of this substrate requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent. This document, intended for researchers and drug development professionals, provides a detailed exploration of these parameters, a robust experimental protocol, and the mechanistic rationale behind each choice.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7] The fundamental transformation involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[6][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Scientist's Guide
Success with a challenging substrate like this compound hinges on the rational selection of each reaction component. The following sections dissect the critical parameters and provide evidence-based recommendations.
The Palladium Precatalyst: Ensuring a Smooth Ignition
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to irreproducible results.[8][9] For challenging substrates, modern palladium precatalysts are highly recommended.[5]
-
Expert Recommendation: Employ a well-defined palladium precatalyst, such as a G3 or G4 palladacycle. These complexes generate the active L-Pd(0) catalyst cleanly and efficiently, often allowing for lower catalyst loadings and providing more consistent outcomes.[5]
Ligand Selection: The Key to Unlocking Reactivity
The choice of phosphine ligand is arguably the most critical factor for overcoming the steric and electronic hurdles presented by this compound. The ligand's role is to stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[1]
-
Expertise & Experience: For sterically hindered and electron-rich aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4][5][9] These ligands favor the formation of a highly reactive, monoligated Pd(0) species that can readily access the congested reaction site.
-
Recommended Ligands:
The Base: Driving the Deprotonation
The base is essential for deprotonating the amine (or the palladium-amine complex), which is a prerequisite for the formation of the C-N bond via reductive elimination.[6][11] The choice of base is a trade-off between reactivity and functional group compatibility.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective and often the first choice for difficult couplings. Their strength drives the reaction forward efficiently.[5]
-
Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives. They are preferable when the substrate contains base-sensitive functional groups, though they may require higher reaction temperatures or longer times to achieve full conversion.[5]
The Solvent: Creating the Right Environment
The solvent must solubilize all reaction components and is known to influence catalyst stability and reaction rates.[12][13]
-
Common Choices: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used and reliable options.[6]
-
Critical Consideration: The solvent must be rigorously dried and degassed (e.g., via sparging with argon or nitrogen). Oxygen and water can deactivate the palladium catalyst, leading to failed reactions.[14]
Comparative Data: Recommended Starting Conditions
The following table summarizes a robust set of starting conditions for the amination of this compound. This serves as an excellent baseline for further optimization.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Coupling Partner | 1.1–1.5 equivalents. A slight excess is used to drive the reaction. |
| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G3 | 1–2 mol%. Precatalysts ensure reliable activation.[5][9] |
| Base | NaOtBu | 1.4–2.0 equivalents. A strong base is effective for this hindered system.[5] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed.[14] |
| Temperature | 90–110 °C | A typical temperature range for these couplings.[6][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Experimental Workflow and Protocol
This section provides a detailed, step-by-step guide for performing the Buchwald-Hartwig amination.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: Place the Schlenk flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Addition of Solids: Under a positive pressure of inert gas, add the palladium precatalyst, sodium tert-butoxide, and this compound to the flask. The base should be weighed and handled quickly in a glovebox or under a strong stream of inert gas due to its hygroscopic nature.
-
Addition of Liquids: Add the amine coupling partner (if liquid) via syringe, followed by the anhydrous toluene.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Common Issues
-
Low or No Conversion: This is the most common issue.
-
Check Inert Conditions: Ensure the solvent was anhydrous and the reaction was free of oxygen.
-
Screen Parameters: The ligand-base combination is paramount. If one ligand fails, screen another (e.g., switch from XPhos to BrettPhos). Consider using a stronger base or increasing the temperature.[14]
-
-
Formation of Side Products:
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that underscores the power of modern cross-coupling chemistry. Success relies on a deliberate and informed choice of reaction components. By employing advanced palladium precatalysts with sterically demanding biaryl phosphine ligands, a suitable strong base, and rigorous anhydrous, anaerobic techniques, researchers can efficiently construct sterically congested C-N bonds, opening avenues to novel molecules in pharmaceutical and materials science discovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Strategic Utility of 2-Bromo-5-(tert-butyl)aniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers
Introduction: The Versatility of a Substituted Aniline in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient and robust construction of complex molecular architectures. Among the myriad of commercially available building blocks, 2-Bromo-5-(tert-butyl)aniline has emerged as a particularly valuable scaffold. Its unique substitution pattern—a bromine atom ortho to an amino group and a bulky tert-butyl group para to the amine—offers a confluence of reactivity and steric influence that medicinal chemists can exploit to craft novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and the scientific rationale behind the experimental choices. The applications detailed herein focus on its utility in constructing key intermediates for targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Core Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the fundamental properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 58164-14-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄BrN | [4] |
| Molecular Weight | 228.13 g/mol | [4] |
| Appearance | Solid or Semi-solid | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Safety Profile: this compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Key Synthetic Transformations and Their Application in Pharmaceutical Intermediate Synthesis
The synthetic utility of this compound primarily stems from the reactivity of the aryl bromide and the nucleophilicity of the aniline. These functional groups are gateways to powerful carbon-carbon and carbon-nitrogen bond-forming reactions, which are the cornerstones of modern medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the efficient formation of biaryl and aryl-heteroaryl linkages, which are common motifs in kinase inhibitors and other targeted therapies.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. In the context of this compound, the bromine atom serves as a handle for coupling with a variety of boronic acids or esters, allowing for the introduction of diverse aryl and heteroaryl moieties. This is particularly relevant in the synthesis of inhibitors targeting kinases such as Tropomyosin receptor kinase A (TrkA), which are implicated in various cancers.[5][6]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 4-(tert-butyl)-2-(heteroaryl)aniline Intermediate
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of ortho-bromoanilines.[7]
Materials:
-
This compound (1.0 equiv)
-
Heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the heteroarylboronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The sensitivity of the catalyst to oxygen can lead to the formation of dehalogenated byproducts.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-(tert-butyl)-2-(heteroaryl)aniline intermediate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product. For particularly challenging couplings, other specialized ligands such as SPhos or XPhos may be beneficial.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used as they are effective and generally well-tolerated by many functional groups. The choice between K₂CO₃ and the stronger Cs₂CO₃ can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is a common choice due to its ability to dissolve both the organic and inorganic reagents at elevated temperatures.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals. This reaction allows for the coupling of an aryl halide with a primary or secondary amine. For this compound, this transformation can be used to introduce a wide range of nitrogen-containing functional groups, which is a key step in the synthesis of various GPCR modulators and other bioactive molecules.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a N-Aryl-4-(tert-butyl)benzene-1,2-diamine Intermediate
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl amine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a suitable palladium precatalyst (1-3 mol%)
-
XPhos or a similar bulky biarylphosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, and the base to a dry Schlenk tube.
-
Addition of Reactants: Add this compound and the amine coupling partner to the tube, followed by the anhydrous solvent.
-
Inert Atmosphere: Seal the tube and bring it out of the glovebox. If not using a glovebox, ensure the reaction vessel is thoroughly purged with an inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For electron-rich anilines, bulky and electron-rich biarylphosphine ligands like XPhos are highly effective. They promote the formation of a monoligated, highly active Pd(0) species that can efficiently undergo oxidative addition with the aryl bromide.
-
Base: Strong, non-nucleophilic alkoxide bases like NaOtBu or KOtBu are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex, which is a key intermediate in the catalytic cycle.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are preferred as they are compatible with the strong base and can dissolve the reactants and catalyst system at the required reaction temperatures.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its strategic substitution pattern allows for the selective and efficient construction of complex molecular scaffolds through well-established and robust synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to readily introduce diverse aryl, heteroaryl, and amino functionalities makes this starting material an invaluable asset in the medicinal chemist's toolbox for the discovery and development of novel kinase inhibitors, GPCR modulators, and other targeted therapies. By understanding the underlying principles of these reactions and carefully optimizing the experimental conditions, researchers can fully leverage the synthetic potential of this compound to accelerate their drug discovery programs.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Synthesis of 2-Aryl-5-(tert-butyl)aniline Scaffolds via Suzuki-Miyaura Cross-Coupling: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl-5-(tert-butyl)aniline framework is a privileged scaffold in modern medicinal chemistry and materials science, frequently incorporated into molecules targeting a range of therapeutic areas.[1][2] Its synthesis, however, can be challenging due to the steric hindrance imposed by the tert-butyl group and the electronic nature of the aniline moiety. This application note provides a comprehensive and robust protocol for the synthesis of these valuable compounds through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-(tert-butyl)aniline with a variety of boronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into catalyst selection and reaction optimization to overcome common synthetic hurdles. This guide is designed to empower researchers to efficiently generate libraries of 2-aryl-5-(tert-butyl)aniline derivatives for advancing drug discovery and development programs.
Introduction: The Significance of the 2-Aryl-5-(tert-butyl)aniline Motif
Substituted anilines are foundational building blocks in the synthesis of pharmaceuticals. The specific incorporation of a tert-butyl group can enhance metabolic stability and improve binding affinity by occupying hydrophobic pockets in target proteins. When coupled with a second aryl or heteroaryl ring at the 2-position, the resulting biaryl structure becomes a key pharmacophore in numerous biologically active agents, including kinase inhibitors and modulators of various cellular receptors.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds.[4][5] Its widespread adoption is due to its remarkably mild reaction conditions, broad functional group tolerance, and the commercial availability and relative stability of its organoboron reagents.[4][5] However, applying this methodology to sterically demanding substrates like this compound requires careful consideration of the catalytic system to achieve high efficiency and yield. The primary challenges include overcoming the steric hindrance around the reaction center and mitigating potential catalyst inhibition by the free amino group.[5][6]
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[7][8]
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[7]
-
Transmetalation : This step requires the activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[8][9]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center. This forms the desired carbon-carbon bond in the product, 2-aryl-5-(tert-butyl)aniline, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol
This protocol has been designed for robustness and broad applicability across various boronic acids.
3.1. Materials and Equipment
-
Substrate: this compound (≥98% purity)
-
Reagents: Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and deionized water (e.g., 4:1 or 5:1 ratio)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere line (Nitrogen or Argon), standard laboratory glassware for work-up and purification.
3.2. Rationale for Catalyst System Selection (Expert Insight)
The success of coupling sterically hindered substrates hinges almost entirely on the choice of the palladium source and, more critically, the phosphine ligand.[10][11]
-
Palladium Source: While pre-formed catalysts can be used, generating the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ is common, cost-effective, and reliable.[12]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation. We recommend the use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos .[13] These ligands are crucial for several reasons:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Stabilize Catalytic Species: Their steric bulk promotes the formation of stable, monoligated L-Pd(0) species, which are highly active catalysts.
-
Accelerate Reductive Elimination: The steric clash between the ligand and the aryl groups on the Pd(II) intermediate distorts the complex from its preferred square-planar geometry, accelerating the bond-forming reductive elimination step.[6][10]
-
3.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is completely free of oxygen.[14]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The mixture should be sparged with nitrogen or argon for 15-20 minutes prior to addition.
-
Reaction: Immerse the flask in a preheated oil bath set to 90-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-5-(tert-butyl)aniline product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Expected Performance with Various Boronic Acids
The described protocol is effective for a wide range of boronic acids. The following table provides representative data on expected yields, illustrating the versatility of the method.
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic Acid | 2-Phenyl-5-(tert-butyl)aniline | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-5-(tert-butyl)aniline | 90-98 |
| 3 | 4-(Trifluoromethyl)phenylboronic Acid | 2-(4-(Trifluoromethyl)phenyl)-5-(tert-butyl)aniline | 75-85 |
| 4 | 3-Thienylboronic Acid | 2-(Thiophen-3-yl)-5-(tert-butyl)aniline | 70-80 |
Note: Yields are based on optimized conditions and may vary depending on the specific reaction scale and purity of reagents. The data are representative of couplings with similar sterically hindered aryl bromides.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand.3. Incorrect base or solvent. | 1. Ensure a rigorously inert atmosphere and use properly degassed solvents.2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos).3. Screen alternative bases (Cs₂CO₃ can be more effective) or solvent systems (e.g., Toluene/H₂O). |
| Formation of Side Products | 1. Protodeborylation: Boronic acid decomposes before coupling.2. Hydrodehalogenation: Aryl bromide is reduced. | 1. Use a slight excess of boronic acid (1.3-1.5 equiv.). Ensure the base is not excessively strong or the temperature too high for prolonged periods.2. This can indicate issues with the catalyst system or presence of water/proton sources. Ensure anhydrous solvents and a robust ligand. |
| Incomplete Reaction | 1. Catalyst deactivation.2. Insufficient reaction time or temperature. | 1. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). The aniline's amino group can sometimes coordinate to the metal, requiring a more robust catalytic system.2. Increase temperature in 10 °C increments or allow the reaction to run for a longer period (e.g., 24h). |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and reliable pathway for the synthesis of sterically encumbered 2-aryl-5-(tert-butyl)anilines. The key to success lies in the rational selection of a catalytic system, specifically employing bulky, electron-rich biaryl phosphine ligands that can overcome the steric hindrance and promote the key steps of the catalytic cycle. The protocol detailed in this application note serves as a validated starting point for researchers, enabling the efficient construction of diverse molecular libraries crucial for the advancement of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: N-arylation of Amines using 2-Bromo-5-(tert-butyl)aniline
<
Abstract
The construction of carbon-nitrogen (C–N) bonds to form arylamines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, offering broad substrate scope and functional group tolerance. This document provides a detailed guide for researchers on the N-arylation of various primary and secondary amines using 2-bromo-5-(tert-butyl)aniline as the arylating agent. We will delve into the mechanistic rationale behind component selection, provide a robust and reproducible experimental protocol, and offer insights into expected outcomes and troubleshooting. The methodologies described herein are designed to serve as a practical and authoritative resource for scientists in both academic and industrial laboratories.
Scientific Rationale and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or sulfonate.[1] The reaction proceeds through a catalytic cycle that involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.[4]
The Catalytic Cycle
The generally accepted mechanism is illustrated below:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate. The electron-donating tert-butyl group on the aryl bromide can facilitate this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are essential for this step and for catalyst turnover.[5]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
dot graph "Catalytic_Cycle" { layout="neato"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes pd0 [label="L-Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; pd2_complex [label="L-Pd(II)(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,3!"]; amine_coordination [label="Amine (R₂NH)\nCoordination", shape=plaintext, fontcolor="#5F6368"]; pd2_amido [label="[L-Pd(II)(Ar)(NHR₂)]⁺Br⁻", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; base_deprotonation [label="Base\nDeprotonation", shape=plaintext, fontcolor="#5F6368"]; pd2_amido_neutral [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,0!"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; product [label="Product\nAr-NR₂", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,-3!"]; catalyst_regeneration [label="Catalyst\nRegeneration", shape=plaintext, fontcolor="#5F6368"]; aryl_halide [label="Ar-Br\n(this compound)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-3!"];
// Edges pd0 -> pd2_complex [label=" Ar-Br", pos="1.5,1.5!"]; pd2_complex -> pd2_amido [label=" + R₂NH"]; pd2_amido -> pd2_amido_neutral [label=" + Base\n- [Base-H]⁺Br⁻"]; pd2_amido_neutral -> pd0 [label=" Ar-NR₂", pos="-1.5, -1.5!"];
// Invisible edges for positioning text edge [style=invis]; pd0 -> oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination -> pd2_amido; pd2_amido -> base_deprotonation -> pd2_amido_neutral; pd2_amido_neutral -> reductive_elimination -> pd0; aryl_halide -> pd0; pd0 -> product; } } Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Role of Reagents
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common choice as it is stable and reduced in situ to the active Pd(0) species.[3] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[6] Their steric bulk promotes the formation of the monoligated Pd(0) species, which is often the most active catalyst, while their electron-donating nature facilitates the oxidative addition step.[7][8] For an electron-rich aryl bromide like this compound, a highly active ligand is necessary to achieve good reaction rates.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.[1]
Experimental Protocol: General Procedure
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
Reagents and Equipment
| Reagent/Equipment | Details |
| Aryl Halide | This compound (1.0 equiv.) |
| Amine | Primary or Secondary Amine (1.2 equiv.) |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv.) |
| Solvent | Anhydrous Toluene |
| Reaction Vessel | Oven-dried Schlenk tube or sealed vial with stir bar |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Purification | Silica gel for column chromatography |
Step-by-Step Methodology
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Reagent Addition:
-
Add this compound (1.0 equiv.) to the Schlenk tube.
-
Via syringe, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide).
-
Finally, add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[4]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.[4]
-
Experimental Workflow Diagram
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="1. Add Solids to Schlenk Tube\n(Pd(OAc)₂, XPhos, NaOtBu,\n2-bromo-5-(t-Bu)aniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Seal, Evacuate & Backfill\nwith Inert Gas (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Anhydrous Toluene\n& Amine via Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Heat with Vigorous Stirring\n(100-110 °C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Cool to RT & Workup\n(Dilute, Filter, Wash, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Concentrate Under\nReduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify by Flash\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pure N-Arylated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style=bold, color="#34A853"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } } Figure 2: Step-by-step experimental workflow for the N-arylation protocol.
Data Presentation: Expected Outcomes
The described protocol is expected to be robust for a variety of primary and secondary amines. The tert-butyl group on the aniline ring provides steric hindrance that can influence reactivity but generally does not prevent successful coupling. Yields are typically moderate to excellent, contingent on the nature of the amine coupling partner.
| Amine Substrate | Product Structure | Expected Yield Range | Notes |
| Morpholine | N-(5-(tert-butyl)-2-nitrophenyl)morpholine | 85-95% | A common, highly reactive secondary amine. |
| n-Hexylamine | N-(5-(tert-butyl)-2-nitrophenyl)hexan-1-amine | 70-85% | Representative primary alkylamine. |
| Aniline | N-(5-(tert-butyl)-2-nitrophenyl)aniline | 65-80% | Aryl-aryl coupling; may require slightly longer reaction times. |
| Dibenzylamine | N-(5-(tert-butyl)-2-nitrophenyl)-N-(phenylmethyl)benzenemethanamine | 60-75% | Sterically hindered secondary amine; may require higher catalyst loading or temperature. |
Yields are estimates based on analogous transformations in the literature and are highly dependent on reaction scale and purification efficiency.
Troubleshooting and Field Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient inert atmosphere.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Use fresh palladium precursor and ligand. Meticulously de-gas the reaction vessel and solvent. Consider using a pre-catalyst like tBuXPhos Pd G3 to ensure the generation of the active Pd(0) species.[9]
-
-
Formation of Side Products:
-
Cause: A common side reaction is the hydrodehalogenation of the aryl bromide.
-
Solution: This can be minimized by the correct choice of ligand and ensuring the reaction is not overheated.[3] Ensure the base is fully dissolved and the mixture is stirred vigorously.
-
-
Difficulty with Hindered Amines:
-
Cause: Steric hindrance can slow both the amine coordination and reductive elimination steps.
-
Solution: Increase the reaction temperature to 120 °C, increase the catalyst/ligand loading (e.g., to 4 mol% Pd / 8 mol% ligand), or switch to a more active ligand system specifically designed for hindered substrates, such as RuPhos.[6][10]
-
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
synthetic routes to derivatives of 2-Bromo-5-(tert-butyl)aniline
An Application Guide to the Synthesis of 2-Bromo-5-(tert-butyl)aniline Derivatives
Abstract
This compound is a versatile synthetic intermediate prized in drug discovery and materials science. Its trifunctional nature—possessing a nucleophilic amino group, a reactive aryl bromide, and an aromatic ring susceptible to substitution—offers multiple avenues for chemical diversification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic routes to its derivatives. We delve into the strategic considerations behind key transformations, including N-functionalization, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution, supported by detailed, field-tested protocols.
Introduction: The Strategic Value of this compound
This compound (CAS No. 58164-14-0) has emerged as a valuable building block in modern organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its functional groups. The amino group serves as a handle for N-acylation and N-alkylation, the bromo substituent is an ideal partner for transition metal-catalyzed cross-coupling reactions, and the electron-rich aromatic ring can undergo further substitution. This multi-faceted reactivity allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.[3][4] This document outlines reliable protocols for derivatizing this scaffold at each of its key reactive sites.
Section 1: Functionalization of the Amino Group
The primary amine of this compound is a potent nucleophile and a common starting point for derivatization. Common strategies include N-acylation to form amides and N-alkylation to generate secondary or tertiary amines.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation used to introduce amide moieties, which are prevalent in pharmaceuticals, or to protect the amino group during subsequent reactions.[5] The reaction typically proceeds by treating the aniline with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a base to neutralize the acid byproduct.
-
Acylating Agent: Acyl chlorides are highly reactive and often used for rapid, high-yielding conversions at room temperature. Acetic anhydride is a less expensive and milder alternative, suitable for simple acetylations.[6]
-
Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl or acetic acid generated, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are chosen to avoid side reactions with the acylating agent.
This protocol is adapted from standard procedures for aniline acetylation.[6]
-
Dissolution: In a 100 mL round-bottom flask, suspend this compound (1.0 eq, 2.28 g, 10.0 mmol) in 30 mL of water.
-
Salt Formation: Add concentrated hydrochloric acid (~0.9 mL, 1.1 eq) to form the soluble aniline hydrochloride salt. Stir until a clear solution is obtained.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq, 0.98 g, 12.0 mmol) in 10 mL of water.
-
Reaction: To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq, 1.04 mL, 11.0 mmol) in one portion. Immediately follow with the addition of the sodium acetate solution.
-
Precipitation & Isolation: Stir the mixture vigorously for 15 minutes. The N-acetylated product will precipitate as a white solid. Cool the flask in an ice bath to maximize precipitation.
-
Work-up: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield N-(2-bromo-5-(tert-butyl)phenyl)acetamide.
N-Alkylation: Synthesis of Secondary Amines
N-alkylation introduces alkyl substituents, significantly altering the steric and electronic properties of the parent aniline. While direct alkylation with alkyl halides can be effective, it risks over-alkylation and potential rearrangement side-reactions.[7] A more controlled approach is reductive amination, which involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction. Nickel-catalyzed reactions using alcohols as alkylating agents also represent a sustainable alternative.[8][9]
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq, 2.28 g, 10.0 mmol), benzaldehyde (1.05 eq, 1.06 mL, 10.5 mmol), and 100 mL of dichloromethane (DCM).
-
Imine Formation: Add 4Å molecular sieves (~5 g) to the mixture to absorb the water formed. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to obtain N-benzyl-2-bromo-5-(tert-butyl)aniline.
Section 2: C-Br Bond Functionalization via Cross-Coupling
The carbon-bromine bond is a key site for building molecular complexity through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation are two of the most powerful methods in this context.[10][11]
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[12][13] The choice of palladium catalyst and, critically, the phosphine ligand is essential for high efficiency, especially with sterically hindered or electron-rich substrates.[14]
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is typically used. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq, 456 mg, 2.0 mmol), Pd₂(dba)₃ (2 mol%, 37 mg, 0.04 mmol), and XPhos (4 mol%, 38 mg, 0.08 mmol).
-
Add Reagents: Add sodium tert-butoxide (1.4 eq, 269 mg, 2.8 mmol). Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 eq, 0.21 mL, 2.4 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours, stirring vigorously.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to yield 4-(2-amino-4-(tert-butyl)phenyl)morpholine.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11] This reaction tolerates a wide range of functional groups and is a cornerstone of modern synthesis.[15][16]
-
Catalyst System: Palladium catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand are common. For challenging substrates like ortho-substituted anilines, specialized pre-catalysts such as CataXCium A Pd G3 can provide superior results.[15]
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically used. The base is crucial for the transmetalation step of the catalytic cycle.[17]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble aryl halide and the more polar boronic acid salt intermediate.[17]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq, 456 mg, 2.0 mmol), phenylboronic acid (1.2 eq, 293 mg, 2.4 mmol), and Pd(PPh₃)₄ (3 mol%, 70 mg, 0.06 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (12 mL) and a 2 M aqueous solution of K₂CO₃ (4 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) under an argon atmosphere for 8 hours.
-
Work-up: After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford 5-(tert-butyl)-[1,1'-biphenyl]-2-amine.
Section 3: Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound can be further functionalized via electrophilic aromatic substitution (EAS).[18][19] The regiochemical outcome is dictated by the combined directing effects of the existing substituents.
-
-NH₂ group: A powerful activating, ortho, para-director.
-
-Br group: A deactivating, ortho, para-director.
-
-t-Bu group: A weakly activating, ortho, para-director.
The dominant activating effect of the amino group directs incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The C6 position is sterically unhindered, making it a likely site of substitution. The C4 position is blocked by the tert-butyl group. The C3 position is also a possibility, being ortho to the bromine and meta to the amine.
Regioselectivity of Electrophilic Attack
Caption: Predicted sites of electrophilic substitution.
This protocol uses NBS, a mild source of electrophilic bromine, to avoid harsh acidic conditions that could protonate the aniline.[20]
-
Dissolution: Dissolve this compound (1.0 eq, 1.14 g, 5.0 mmol) in 25 mL of acetonitrile (MeCN) in a 50 mL flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq, 0.89 g, 5.0 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding 25 mL of water. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the dibrominated product, likely 2,4-dibromo-5-(tert-butyl)aniline.
Data Summary Table
| Protocol | Derivative Type | Key Reagents | Typical Yield Range | Notes |
| 1 | N-Acetamide | Acetic Anhydride, NaOAc | 85-95% | Product often precipitates and requires minimal purification. |
| 2 | N-Benzylamine | Benzaldehyde, NaBH(OAc)₃ | 70-85% | Requires anhydrous conditions for imine formation. |
| 3 | N-Arylamine | Morpholine, Pd₂(dba)₃/XPhos, NaOtBu | 75-90% | Strict inert atmosphere technique is critical for catalyst activity. |
| 4 | Biaryl | Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 80-95% | Degassing of the reaction mixture is essential. |
| 5 | Ring Bromination | N-Bromosuccinimide (NBS) | 60-75% | Regioisomeric mixtures are possible; purification is key. |
Conclusion
This compound is a highly adaptable scaffold for chemical synthesis. The protocols detailed herein provide a validated toolkit for its derivatization through N-functionalization, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. By understanding the causality behind the selection of reagents and conditions for each transformation, researchers can strategically and efficiently generate diverse libraries of novel compounds for applications in pharmaceutical and materials development.
References
- 1. 2-Bromo-5-tert-butylaniline [oakwoodchemical.com]
- 2. 2-Bromo-5-(tert-butyl)aniline_BEYOND Pharmaceutical Co.,Ltd. [beyond-pharma.com]
- 3. srinichem.com [srinichem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 19. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS) [chem.ucla.edu]
- 20. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered Anilines
From the desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of sterically hindered anilines. The inherent electronic and steric properties of these substrates often lead to complex experimental outcomes. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired synthetic targets.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a di-ortho-substituted aniline is resulting in very low or no product yield. What are the primary factors I should investigate?
A: Low conversion in sterically demanding Suzuki couplings is a common and often multifaceted issue. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Steric hindrance around the aniline nitrogen can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
-
Initial Checks:
-
Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. Bulky, electron-rich phosphine ligands are typically required to promote the reaction.
-
Base: The strength and solubility of the base are critical. An inappropriate base can lead to side reactions or poor reaction kinetics.
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and increased side product formation. Careful temperature screening is crucial.
-
Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid without the boron group. What is this, and how can I prevent it?
A: This side product is the result of protodeboronation , a common undesired side reaction in Suzuki couplings where the C-B bond of the organoboron reagent is cleaved by a proton source.[1][2][3] This is particularly problematic with electron-rich or sterically hindered substrates where the desired coupling reaction is slow.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Minimize water content in your reaction. Use dry solvents and consider using an anhydrous base like potassium phosphate (K₃PO₄).
-
Employ Milder Bases: Strong bases can accelerate protodeboronation.[1][2] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are often more stable towards protodeboronation than their corresponding boronic acids.[3]
-
Ligand Choice: Interestingly, some bulky phosphine ligands, while beneficial for the coupling of hindered partners, can paradoxically promote palladium-catalyzed protodeboronation.[1][2][4] Careful ligand screening is therefore essential.
-
Q3: Besides my desired product, I am isolating my starting aniline that has lost its halide. What is this side reaction, and what are the remedies?
A: This is a result of hydrodehalogenation , where the aryl halide is reduced to the corresponding arene.[5][6][7][8] This competing reaction can significantly lower the yield of your desired cross-coupled product. It often occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture.
-
Preventative Measures:
-
Hydride Source Control: Water, alcohols, and even the phosphine ligand itself can act as hydride sources.[5][6][8] Ensure anhydrous conditions and consider the choice of solvent and ligand carefully.
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus hydrodehalogenation.[5][6][8] Often, more electron-donating and bulky ligands can favor the desired coupling pathway.
-
Q4: My reaction starts but then seems to stall, even with extended reaction times. What could be causing this catalyst deactivation?
A: Catalyst deactivation is a common issue, especially in challenging cross-coupling reactions.[9][10] It can occur through several pathways, including the formation of inactive palladium black (Pd(0) aggregation) or the degradation of the phosphine ligand.
-
Troubleshooting Catalyst Deactivation:
-
Ligand Stability: Ensure the phosphine ligand you are using is stable under the reaction conditions. Some ligands can degrade at elevated temperatures.
-
Palladium Precursor: The choice of palladium precursor can influence the formation of the active catalyst and its stability. Pre-formed catalysts or palladacycles can sometimes offer better performance and stability.
-
Reaction Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst decomposition. Conversely, very high concentrations can lead to aggregation.
-
Oxygen Sensitivity: While Suzuki couplings are generally robust, excessive oxygen can lead to the oxidation of the phosphine ligand and deactivation of the catalyst. Proper degassing of the reaction mixture is important.[11]
-
Troubleshooting Guides & Protocols
Issue 1: Low Product Yield with a Sterically Hindered Aniline
This is the most common challenge. The following workflow provides a systematic approach to optimizing the reaction conditions.
Caption: Systematic workflow for troubleshooting low yield in Suzuki couplings of hindered anilines.
This protocol outlines a parallel screening approach to identify the optimal ligand and base combination.
Materials:
-
Sterically hindered aryl halide (e.g., 2-bromo-6-methylaniline)
-
Arylboronic acid or ester
-
Palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)
-
A selection of phosphine ligands (see table below)
-
A selection of bases (see table below)
-
Anhydrous solvent (e.g., dioxane, 2-MeTHF, or toluene)
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere, prepare stock solutions of the aryl halide, boronic acid/ester, and palladium precursor in the chosen solvent.
-
Array Setup: In a series of reaction vials, add the appropriate ligand and base according to the screening table below.
-
Reagent Addition: To each vial, add the stock solutions of the aryl halide, boronic acid/ester, and palladium precursor.
-
Reaction: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the most promising ligand/base combination for further optimization.
Data Presentation: Recommended Ligand and Base Combinations for Hindered Substrates
| Ligand Type | Example Ligands | Recommended Bases | Key Considerations |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Highly effective for promoting oxidative addition and reductive elimination with hindered substrates.[12][13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | K₃PO₄, NaOtBu | Offer high stability and can be very effective for challenging couplings, including those with aryl chlorides.[15] |
| Specialized Ligands | CataCXium® A, AntPhos | Cs₂CO₃, K₃PO₄ | Developed specifically for sterically demanding couplings and can offer unique reactivity.[16][17][18] |
Issue 2: Managing Competing Side Reactions
When protodeboronation or hydrodehalogenation are significant, a change in strategy is required.
Caption: Logical workflow for mitigating common side reactions in Suzuki couplings.
This protocol is designed for substrates that are particularly prone to protodeboronation.
Materials:
-
Sterically hindered aryl halide
-
Arylboronic acid pinacol ester
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Anhydrous base (e.g., powdered K₃PO₄, dried in an oven)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and line
Procedure:
-
Setup: Assemble a Schlenk flask containing a stir bar and flame-dry under vacuum. Backfill with an inert gas (e.g., argon or nitrogen).
-
Reagent Loading: Under a positive pressure of inert gas, add the aryl halide, arylboronic acid pinacol ester, anhydrous K₃PO₄, palladium precursor, and ligand to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The Suzuki-Miyaura coupling of sterically hindered anilines presents a formidable challenge in organic synthesis, but one that can be overcome with a systematic and informed approach to reaction optimization. By understanding the interplay between the catalyst system, base, solvent, and temperature, and by being vigilant for common side reactions like protodeboronation and hydrodehalogenation, researchers can successfully synthesize these valuable and complex molecules. This guide provides a foundation for troubleshooting and developing robust protocols for your specific synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
optimizing Buchwald-Hartwig reaction with electron-rich anilines
<Technical Support Center: Optimizing Buchwald-Hartwig Amination with Electron-Rich Anilines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the nuances of coupling electron-rich anilines. These substrates, while common in pharmaceutically relevant molecules, present unique challenges that can often lead to suboptimal reaction outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established mechanistic principles and validated through extensive application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of electron-rich anilines in Buchwald-Hartwig amination reactions.
Q1: Why are electron-rich anilines considered challenging substrates in Buchwald-Hartwig amination?
Electron-rich anilines can be challenging for a few key reasons. Their high electron density can increase the electron density at the palladium center, which can slow down the rate-limiting reductive elimination step. Additionally, they are more susceptible to oxidation and can sometimes act as inhibitors to the catalyst.
Q2: What are the initial catalyst and ligand systems to consider for coupling electron-rich anilines?
For electron-rich anilines, sterically hindered and electron-rich phosphine ligands are generally the best starting point.[1] Ligands from the Buchwald and Hartwig groups, such as biarylphosphine ligands, have shown great success.[1][2] Using a pre-catalyst, which can be easily activated by a weak base, can also lead to more efficient and reproducible results.[3]
Q3: How does the choice of base impact the reaction with electron-rich anilines?
The base plays a crucial role in the catalytic cycle, and its selection is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to decomposition of sensitive substrates.[4] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices.[4] However, using a weaker base may necessitate a more active ligand and higher reaction temperatures to achieve good conversion.[4]
Q4: What are the most common side reactions observed with electron-rich anilines and how can they be minimized?
A common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled.[2] This is particularly prevalent with primary amines.[2] To suppress this, the use of bulky, electron-rich phosphine ligands is critical as they favor the desired C-N reductive elimination over the β-hydride elimination pathway that leads to hydrodehalogenation.[2] Careful optimization of reaction conditions, such as temperature and solvent, can also help minimize this unwanted side reaction.[4] Another potential side reaction is diarylation, especially with primary anilines. The steric bulk of the ligand can help prevent a second arylation.[5]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Conversion or Stalled Reaction
You've set up your reaction with an electron-rich aniline and an aryl halide, but after several hours, TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Suboptimal Catalyst System: The chosen ligand may not be ideal for your specific substrate combination.
-
Insufficient Base Strength: If you are using a weaker base like K₃PO₄ or Cs₂CO₃, it may not be strong enough to facilitate the deprotonation of the amine-palladium complex efficiently, especially at lower temperatures.
-
Poor Solubility: The reactants or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Toluene, xylene, and 1,4-dioxane are commonly used and effective solvents.[4][6] If solubility is an issue, consider a more polar solvent, but be aware that solvent can significantly impact the reaction.[7] The rate of agitation can also be crucial, especially with dense inorganic bases.[3]
-
-
Catalyst Deactivation: Electron-rich anilines can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.
-
Solution: Increasing the catalyst loading might be necessary.[2] Alternatively, a ligand that promotes a faster catalytic turnover could be beneficial.
-
Issue 2: Significant Side Product Formation
Your reaction is proceeding, but you observe the formation of significant amounts of undesired side products, such as the hydrodehalogenated arene or diarylated aniline.
-
Hydrodehalogenation (Reduction of Aryl Halide): This occurs via a competing β-hydride elimination pathway.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically disfavor the conformation required for β-hydride elimination and electronically favor the desired reductive elimination.[2]
-
-
Diarylation of Primary Aniline: The desired mono-arylated product reacts further with another molecule of the aryl halide.
-
Solution: Use a ligand with significant steric bulk around the palladium center. Bidentate ligands like Josiphos-type ligands have been shown to improve selectivity for monoarylation.[5] Running the reaction at a lower temperature may also help improve selectivity.
-
-
Decomposition of Starting Materials: Your starting materials or product may be degrading under the reaction conditions.
Issue 3: Difficulty with Aryl Chlorides as Coupling Partners
You are attempting to couple an electron-rich aniline with an aryl chloride, but the reaction is sluggish or fails completely.
-
High Oxidative Addition Barrier: The oxidative addition of aryl chlorides to Pd(0) is generally more difficult than for aryl bromides or iodides and often requires more forcing conditions.[8]
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand specifically designed for activating aryl chlorides.[4] Increasing the reaction temperature is often necessary.[4] Ensure you are using a sufficiently strong base, like NaOtBu, provided your substrate can tolerate it.[4]
-
Part 3: Experimental Protocols & Data
Recommended Starting Conditions for Screening
For a typical reaction between an electron-rich aniline and an aryl bromide, the following table provides a good starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3 Pre-catalyst | Pre-catalysts offer reliable and efficient formation of the active catalyst.[3] |
| Ligand | tBuXPhos, BrettPhos, or RuPhos | These are bulky, electron-rich ligands known to be effective for challenging substrates.[1][7][9] |
| Base | NaOtBu (if substrate is stable) or K₃PO₄/Cs₂CO₃ (for sensitive substrates) | The choice of base is highly substrate-dependent.[4] |
| Solvent | Toluene or 1,4-Dioxane | These are common and generally effective solvents for this reaction.[4][6] |
| Temperature | 80-100 °C | Higher temperatures are often needed, especially with weaker bases or less reactive aryl halides.[3][10] |
General Experimental Protocol
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), the base (1.4 equiv), the palladium source (1-2 mol %), and the ligand (1.2-2.4 mol % relative to Pd).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Part 4: Visualizations
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions of 2-Bromo-5-(tert-butyl)aniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for overcoming common challenges associated with the cross-coupling of 2-Bromo-5-(tert-butyl)aniline. As a sterically hindered and electron-rich substrate, this aniline derivative often presents unique hurdles in achieving high reaction yields. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing very low to no conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I fix it?
Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, primarily stemming from the steric hindrance around the bromine atom and the electronic properties of the aniline. The bulky tert-butyl group and the ortho-amino group can significantly impede the oxidative addition step, a critical part of the catalytic cycle.[1][2][3]
Here’s a systematic approach to troubleshooting:
-
Underlying Cause: The primary challenge is the steric bulk from the tert-butyl group and the coordinating effect of the ortho-amino group, which can hinder the approach of the palladium catalyst to the C-Br bond.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[4]
-
Immediate Solution: Ligand and Catalyst Selection. For sterically demanding substrates, the choice of ligand is paramount.[5] Bulky, electron-rich phosphine ligands are known to facilitate oxidative addition and reductive elimination.[5][6][7]
-
Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[8] These ligands create a more open coordination sphere around the palladium center, allowing for the coupling of hindered substrates.[9][10]
-
Catalyst System: Employ a pre-formed catalyst or an air-stable precatalyst to ensure the active Pd(0) species is efficiently generated.[11][12]
-
Below is a decision-making workflow for catalyst and ligand selection:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Protocol Adjustment:
Parameter Standard Conditions Recommended Adjustment for this compound Rationale Catalyst Pd(PPh₃)₄ Pd₂(dba)₃ with XPhos or a G3-XPhos precatalyst Bulky ligands enhance oxidative addition for sterically hindered substrates.[5][10] Ligand PPh₃ XPhos, SPhos, RuPhos Creates a more active and sterically accessible catalyst.[8] Base Na₂CO₃, K₂CO₃ K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases can facilitate transmetalation without degrading the substrate.[13][14] Solvent Toluene, Dioxane/H₂O 2-MeTHF, CPME Ethereal solvents can improve solubility and reaction rates.[2] Temperature 80-100 °C 90-110 °C Higher temperatures may be needed to overcome the activation energy for oxidative addition.
Question 2: My Buchwald-Hartwig amination of this compound with a primary amine is giving me significant amounts of hydrodehalogenation byproduct. What's causing this and how can I suppress it?
The formation of 4-(tert-butyl)aniline (the hydrodehalogenation product) is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl halides.[15] This occurs when the palladium-hydride species, formed via β-hydride elimination from the amine or solvent, reductively eliminates with the aryl halide faster than the desired C-N bond formation.
-
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][15] An unproductive pathway involves β-hydride elimination, which can compete with reductive elimination.[15]
Caption: Competing pathways in Buchwald-Hartwig amination.
-
Troubleshooting Strategies:
-
Ligand Choice: The use of bulky, electron-rich ligands that promote rapid reductive elimination is crucial.[9][10] Ligands like Josiphos or those with large cone angles can favor the desired C-N coupling.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used.[8] However, if β-hydride elimination is an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this could slow down the reaction.
-
Solvent: Ensure the use of anhydrous, degassed solvents to minimize sources of protons.
-
-
Detailed Experimental Protocol for Minimizing Hydrodehalogenation:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 2.2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene. Stir for 10 minutes to pre-form the catalyst. Add this compound (1.0 equiv.) and the primary amine (1.2 equiv.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS to track the formation of the desired product versus the hydrodehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Question 3: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and gives a complex mixture. What should I consider?
The Sonogashira coupling of this compound can be challenging due to the substrate's steric hindrance and the potential for the aniline to coordinate to the copper co-catalyst, leading to catalyst deactivation.[16][17][18]
-
Key Considerations:
-
Copper-Free Conditions: To avoid issues with the copper co-catalyst, consider a copper-free Sonogashira protocol.[12][19] These methods often rely on a more active palladium catalyst system.
-
Ligand Selection: For copper-free conditions, bulky, electron-rich phosphine ligands are often effective.[12]
-
Base: A strong, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[16]
-
| Parameter | Troubleshooting Action | Rationale |
| Catalyst System | Switch to a copper-free protocol using a catalyst like [DTBNpP]Pd(crotyl)Cl.[12] | Avoids potential catalyst inhibition by the aniline coordinating to copper. |
| Base | Use a hindered amine base such as 2,2,6,6-tetramethylpiperidine (TMP).[12] | A strong, non-coordinating base can improve reaction rates. |
| Solvent | Use a polar aprotic solvent like DMSO.[12] | Can enhance the reaction rate and solubility of reagents. |
-
Representative Copper-Free Sonogashira Protocol: [12]
-
Setup: In a glovebox, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a vial.
-
Reagent Addition: Add anhydrous DMSO followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gentle heating to 60 °C may be required.
-
Work-up: After completion, dilute with water and extract with an organic solvent.
-
Question 4: Can I perform a Heck reaction with this compound and an acrylate? I'm concerned about the electron-donating nature of the aniline.
Yes, a Heck reaction is feasible, but the electron-rich nature of the aniline can make the oxidative addition step slower.[20][21] However, the use of appropriate catalysts and conditions can lead to successful coupling.[22][23]
-
Catalyst and Ligand Considerations:
-
For electron-rich aryl bromides, catalyst systems that are highly active for oxidative addition are required.[20]
-
Bulky monodentate phosphine ligands, such as P(t-Bu)₃, can be very effective in promoting the Heck reaction of challenging substrates.[24][25] N-heterocyclic carbene (NHC) ligands are also a good option.[5]
-
-
Optimized Heck Reaction Conditions:
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd(OAc)₂ or a palladacycle precatalyst | Provides a reliable source of active Pd(0). |
| Ligand | P(t-Bu)₃ or an NHC ligand (e.g., IPr) | Bulky, electron-donating ligands accelerate oxidative addition.[24][25] |
| Base | K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU | A suitable base is crucial for the regeneration of the Pd(0) catalyst.[23][26] |
| Solvent | Polar aprotic solvents like DMF, DMAc, or NMP | High-boiling polar solvents are often used in Heck reactions. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for less reactive aryl bromides.[26] |
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-5-(tert-butyl)aniline and Related Derivatives
Welcome to the technical support center for the synthesis of substituted bromoanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the synthesis of 2-Bromo-5-(tert-butyl)aniline and its isomers, such as the common building block 2-Bromo-4-(tert-butyl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your synthetic routes. The bromination of anilines, while a cornerstone of organic synthesis, is frequently plagued by side reactions that can drastically reduce yield and purity. This guide addresses the most common issues in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching this synthesis.
Q1: I attempted to brominate 4-tert-butylaniline and ended up with a complex mixture of products instead of the clean 2-bromo isomer. What is the primary cause?
A: The most common cause is the extremely high reactivity of the aniline starting material. The amino group (-NH₂) is a powerful activating group that donates electron density into the aromatic ring through resonance.[1][2] This makes the ring highly nucleophilic and susceptible to rapid electrophilic aromatic substitution. Without careful control, the reaction doesn't stop at a single bromination, leading to multiple side products.
Q2: My reaction mixture turned dark brown, and the final product is difficult to purify. What causes this discoloration?
A: Dark discoloration is a classic sign of aniline oxidation.[3] Anilines are electron-rich and can be easily oxidized by the brominating reagent itself (especially Br₂), by air, or in the presence of certain acidic catalysts. This process forms highly colored polymeric impurities that can be challenging to remove from your desired product.
Q3: To achieve mono-bromination, should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: For selective mono-bromination of highly activated rings like anilines, N-Bromosuccinimide (NBS) is almost always the superior choice.[4][5][6] It is a milder source of electrophilic bromine, which allows for more controlled reaction rates and helps prevent over-bromination. Molecular bromine is a much more aggressive reagent and often leads to poly-brominated products, even at low temperatures.[2][3]
Q4: How can I reliably prevent the formation of di- and tri-brominated impurities?
A: The most robust and widely accepted strategy is to temporarily "tame" the activating amino group by converting it into an amide, typically an acetamide, via acetylation.[2][7][8] The acetyl group is still an ortho-, para-director, but it is significantly less activating because the nitrogen's lone pair is also in resonance with the carbonyl group. This allows for a clean, selective mono-bromination. The protecting group is then easily removed by acid or base hydrolysis to yield the desired bromoaniline.[8]
Section 2: In-Depth Troubleshooting Guide for Common Side Reactions
This section provides a detailed analysis of specific problems, their mechanistic origins, and actionable solutions with protocols.
Problem 1: Over-bromination and Formation of Poly-halogenated Species
You observe significant amounts of 2,6-dibromo-4-(tert-butyl)aniline in your product mixture by GC-MS or NMR analysis.
Causality: The -NH₂ group strongly activates both ortho positions (C2 and C6) for electrophilic attack. Because the para-position (C4) is blocked by the tert-butyl group, any excess brominating agent or overly harsh conditions will lead to a second bromination at the vacant C6 position.
Solutions & Protocols:
-
Reagent & Stoichiometry Control (The "Good" Approach):
-
Action: Switch from Br₂ to NBS.[5] Use precisely 1.0 equivalent of NBS relative to your aniline substrate. Add the NBS solution slowly to a cooled solution (0 °C) of the aniline to prevent localized areas of high reagent concentration.
-
Why it Works: NBS provides a slow, steady-state concentration of electrophilic bromine, allowing the mono-bromination to proceed to completion before significant di-bromination occurs.
-
-
Amide Protection Strategy (The "Best" Approach):
-
Action: Implement the three-step sequence of acetylation, bromination, and deprotection. This is the industry-standard method for achieving high selectivity.[2][8]
-
Why it Works: Acetylation reduces the nucleophilicity of the aromatic ring, effectively putting the brakes on the reaction's speed and preventing over-acceleration to poly-brominated products.[7] The bulky acetyl group also adds steric hindrance that further favors substitution at the less hindered para position (or in this case, the single available ortho position).[2]
-
-
Step 1: Acetylation. Dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) and stir at room temperature for 1 hour. Quench the reaction by pouring it into ice water. Filter the resulting precipitate (4-tert-butylacetanilide), wash with water, and dry thoroughly.
-
Step 2: Bromination. Dissolve the dried 4-tert-butylacetanilide (1.0 eq) in glacial acetic acid. Add a solution of Br₂ (1.0 eq) in acetic acid dropwise at room temperature. Stir for 30 minutes. The product, 2-bromo-4-tert-butylacetanilide, will precipitate. Filter, wash with cold water, and dry.
-
Step 3: Hydrolysis (Deprotection). Reflux the crude 2-bromo-4-tert-butylacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours. Cool the solution and neutralize with a strong base (e.g., NaOH) to precipitate the final product, 2-bromo-4-tert-butylaniline. Filter, wash with water, and dry.
Caption: Acetyl protection workflow for selective mono-bromination.
Problem 2: Product Degradation and Formation of Colored Impurities
Your reaction turns dark, and purification by column chromatography or recrystallization yields a low recovery of an impure, often off-color product.
Causality: Anilines are notoriously sensitive to oxidation.[3][9] This can be triggered by strong oxidants, residual acid, or even atmospheric oxygen, leading to the formation of complex structures like azoxybenzenes, phenazines, and polymeric tars.
Solutions:
-
Maintain an Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This minimizes contact with atmospheric oxygen.
-
Use High-Purity Reagents: Use freshly opened or purified solvents and reagents. Peroxides in old ethers or impurities in the starting aniline can initiate oxidative side reactions.
-
Controlled Temperature and Addition: Add the brominating agent slowly and maintain low temperatures (e.g., 0 °C). Exothermic reactions can accelerate oxidative decomposition.
-
Workup Procedure: During the workup, consider washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃), to quench any unreacted bromine and reverse some minor oxidation.
// Problems p1 [label="Multiple Spots on TLC?\n(Poly-bromination)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Dark Color / Low Yield?\n(Oxidation)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions s1a [label="Reduce Reactivity:\nUse Acetyl Protection Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1b [label="Milder Conditions:\n- Use NBS instead of Br2\n- Lower Temperature (0°C)\n- Control Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2a [label="Prevent Oxidation:\n- Run under Inert Gas (N2/Ar)\n- Use High Purity Reagents\n- Add NaHSO3 during workup", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Final Product end [label="Clean, Mono-brominated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> p1; start -> p2;
p1 -> s1a [label=" Yes "]; p1 -> s1b [label=" Yes "];
p2 -> s2a [label=" Yes "];
s1a -> end; s1b -> end; s2a -> end; }
Caption: Electronic activation and steric effects on bromination.
By methodically addressing these common side reactions—over-bromination, oxidation, and poor regioselectivity—researchers can significantly improve the yield, purity, and reproducibility of their synthesis of this compound and its valuable isomers.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings with Substituted Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substituted anilines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design. Substituted anilines are notoriously difficult substrates due to potential catalyst inhibition by the amine lone pair and challenging oxidative addition steps, particularly with electron-rich or sterically hindered partners. This resource addresses common failure points in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section tackles specific experimental failures. Each problem is followed by a series of potential causes and actionable, step-by-step solutions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction with a substituted haloaniline and a boronic acid partner, but after the allotted time, TLC or LC-MS analysis shows predominantly unreacted starting materials.
Potential Cause A: Inefficient Catalyst Activation or Deactivation. The active Pd(0) species is not being generated efficiently from the precatalyst, or it is rapidly deactivating. The aniline substrate itself can be a coordinating ligand, interfering with the catalytic cycle.
Solution:
-
Switch to a Precatalyst: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), switch to a well-defined palladacycle precatalyst. G3 or G4 Buchwald precatalysts, for example, are designed for rapid and quantitative generation of the active LPd(0) species under mild conditions, bypassing problematic activation steps.[1] These precatalysts are particularly effective for challenging substrates because they generate the active catalyst quickly, minimizing the time available for side reactions or deactivation.[2]
-
Select a More Robust Ligand: Standard ligands like PPh₃ are often inadequate for these couplings.[3] Upgrade to a bulky, electron-rich dialkylbiaryl phosphine ligand. Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting for challenging substrates.[4][5] The steric bulk creates a coordination environment around the palladium that favors the desired C-C bond formation.
-
Ensure Rigorously Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. Purging the reaction mixture for 15-30 minutes before heating is critical.[6][7]
Potential Cause B: Poor Choice of Base or Solvent. The base is not strong enough to facilitate the crucial transmetalation step, or the solvent system does not provide adequate solubility for all components (especially the base).[8]
Solution:
-
Screen Your Base: For challenging couplings, stronger bases are often required. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphate bases like K₃PO₄ are frequently more effective, especially in anhydrous conditions.[9][10] The role of the base is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for transmetalation.[8][11]
-
Optimize the Solvent System: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are excellent choices.[12] Often, a mixture with water (e.g., dioxane/H₂O 10:1) is used to help dissolve the inorganic base.[12] However, for water-sensitive substrates, anhydrous conditions with K₃PO₄ in a solvent like toluene or 2-MeTHF can be highly effective.[10] The addition of a protic co-solvent like methanol can sometimes improve reaction efficiency by increasing the solubility of reagents and aiding in precatalyst activation.[4]
Workflow for Troubleshooting Low Conversion
Caption: Decision tree for addressing low conversion.
Problem 2: Significant Side Products Observed (Homocoupling, Dehalogenation)
Your desired product is forming, but it's contaminated with significant amounts of biaryl product from boronic acid homocoupling (R-B(OH)₂ → R-R) or dehalogenation of your haloaniline (Ar-X → Ar-H).
Potential Cause A: Boronic Acid Homocoupling. This side reaction is often promoted by the presence of oxygen and can be competitive with the desired cross-coupling, especially if the transmetalation step is slow.
Solution:
-
Improve Anaerobic Technique: As with catalyst deactivation, oxygen is a major culprit. Rigorously deoxygenate all solvents and reagents before use.
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). While counterintuitive, ensuring enough boronic acid is present can drive the desired reaction forward, but a large excess can favor side reactions.
-
Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[7] They can be used directly under similar conditions.
Potential Cause B: Dehalogenation or Protodeboronation. Dehalogenation of the aryl halide can occur if the catalytic cycle is interrupted after oxidative addition.[13] Protodeboronation is the cleavage of the C-B bond by a proton source, destroying the nucleophilic partner, and is a common issue with electron-rich or heteroaryl boronic acids.[14]
Solution:
-
Choose the Right Base/Solvent Combo: For substrates prone to protodeboronation, using a milder base like KF or anhydrous K₂CO₃ can be beneficial.[15] The choice of solvent also plays a role; sometimes switching from a protic-containing system to a fully anhydrous one can suppress this pathway.
-
Accelerate the Cross-Coupling: The best way to avoid side reactions is to make the desired reaction faster. Employing a highly active catalyst system (e.g., a G3/G4 precatalyst with XPhos or SPhos) can accelerate the cross-coupling to such an extent that the rates of competing side reactions become negligible.[1][5]
Frequently Asked Questions (FAQs)
Q1: Which ligand is better for my substituted aniline: SPhos, XPhos, or RuPhos?
A: This is a common and critical question. While there is no universal answer, there are general guidelines:
-
SPhos: Often a great starting point. It is less sterically hindered than XPhos and can be highly active for a broad range of substrates, including those with heteroatoms that might coordinate to the catalyst.[5]
-
XPhos: Generally more effective for more challenging substrates, such as aryl chlorides or highly sterically hindered anilines. Its greater bulk can facilitate the difficult reductive elimination step.[4]
-
RuPhos: Particularly useful for couplings involving heterocyclic substrates or when dealing with N-alkylation on the aniline.[16]
The best approach is empirical. If resources permit, a parallel screen of these ligands is the most efficient way to identify the optimal choice for your specific substrate combination.[17]
Table 1: General Ligand Selection Guide for Aniline Couplings
| Ligand | Structure | Key Strengths | Common Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | General high activity, good for heteroaryl substrates.[5] | A first-choice ligand for screening. Effective for many aniline bromides. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates and aryl chlorides.[4] | Coupling of ortho-substituted anilines; reactions with aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | High activity, particularly useful for some heterocyclic systems.[16] | When SPhos/XPhos give low yields, especially with N-substituted anilines. |
Q2: My aniline has an unprotected -NH₂ group. Do I need to protect it?
A: Not necessarily. Modern catalyst systems are often highly effective at coupling unprotected anilines.[12][18] In fact, adding a protecting group adds steps to your synthesis and may not improve the reaction. The lone pair of the unprotected amine can coordinate to the palladium, but bulky biarylphosphine ligands create a steric environment that minimizes this inhibitory interaction and favors the productive catalytic cycle. If you are experiencing issues, catalyst and ligand optimization should be your first strategy before resorting to protection.[12]
Q3: How do I set up a reaction screen to quickly find the best conditions?
A: High-throughput experimentation (HTE) is a powerful tool.[17][19] You can use a 24-well plate to screen multiple conditions in parallel. A good starting screen might vary the catalyst, ligand, base, and solvent.
Protocol: High-Throughput Screening for a Challenging Aniline Suzuki Coupling
-
Plate Preparation: In an inert atmosphere glovebox, add your haloaniline (e.g., 0.1 mmol) to each of 24 wells of a microscale reaction block.
-
Reagent Stock Solutions: Prepare stock solutions of your boronic acid (e.g., 0.15 M in dioxane), bases (e.g., 1.0 M K₂CO₃ in H₂O, and a slurry of K₃PO₄ in dioxane), and catalyst/ligand combinations.
-
Variable Addition: Use a multichannel pipette to add the different variables to the wells according to a predefined map.
-
Rows A-D: Add K₂CO₃/H₂O.
-
Rows E-H: Add K₃PO₄/dioxane slurry.
-
Columns 1-4: Add Pd₂(dba)₃/SPhos.
-
Columns 5-8: Add XPhos Pd G3 precatalyst.
-
Columns 9-12: Add RuPhos Pd G4 precatalyst.
-
-
Reaction Execution: Seal the plate, remove it from the glovebox, and place it on a stirring hot plate set to the desired temperature (e.g., 80-100 °C) for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion and identify the most promising conditions for scale-up.
HTE Screening Logic
Caption: Workflow for high-throughput screening.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
effect of base and solvent on Buchwald-Hartwig amination of 2-Bromo-5-(tert-butyl)aniline
An essential tool in modern synthetic chemistry, the Buchwald-Hartwig amination provides a powerful method for forging carbon-nitrogen bonds. However, its success is profoundly sensitive to the reaction environment, particularly the interplay between the base and solvent. For challenging substrates such as 2-Bromo-5-(tert-butyl)aniline—an electron-rich and sterically accessible aryl bromide—these choices are paramount to achieving high yields and minimizing side reactions.
This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing this crucial transformation. We will move beyond simple procedural lists to explore the fundamental chemical principles governing the reaction, offering a framework for rational troubleshooting and experimental design.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the Buchwald-Hartwig amination of substrates like this compound.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes related to my base and solvent?
A1: Low or no conversion is a common issue often traced back to the fundamental components of the reaction.
-
Base-Related Issues:
-
Insufficient Basicity: The primary role of the base is to deprotonate the amine (or the palladium-amine complex) to generate the active amido-palladium intermediate, which is necessary for reductive elimination.[1][2] If the base is not strong enough (i.e., its conjugate acid has too low a pKa), this deprotonation step becomes inefficient and can stall the catalytic cycle. For an aniline, a strong base like Sodium tert-butoxide (NaOtBu) is typically required.[3][4]
-
Base Degradation: Strong alkoxide bases like NaOtBu are highly sensitive to moisture and air. Improper handling can lead to quenching, significantly reducing the effective concentration of the active base. Always handle such bases in an inert atmosphere (e.g., a glovebox).
-
Poor Solubility/Physical Form: Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) have very low solubility in common nonpolar solvents like toluene or dioxane.[3][5] The reaction then occurs at the solid-liquid interface, making it highly dependent on the base's particle size and the reaction's agitation rate.[3] If the base clumps or is not finely powdered, the reaction rate can plummet.
-
-
Solvent-Related Issues:
-
Solvent Purity: The presence of water or oxygen in the solvent can deactivate both the palladium catalyst and the base. Using anhydrous, degassed solvents is critical for reproducible results.[4]
-
Incorrect Solvent Type: While polar aprotic solvents like DMF or DMSO might seem attractive for solubility, they can be detrimental. In polar solvents, the halide anion (Br⁻) can dissociate from the palladium intermediate. The base may then coordinate too strongly to the palladium center, forming an overly stable, "off-cycle" complex that inhibits catalysis.[2][6] Nonpolar, aprotic solvents like toluene or dioxane are generally preferred as they discourage this charge separation.[5][6]
-
Catalyst Inhibition: Some solvents, such as acetonitrile or pyridine, can coordinate strongly to the palladium catalyst and inhibit the reaction.[3]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
A2: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations. It occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to produce the arene (5-(tert-butyl)aniline in this case) instead of the desired coupled product.[7]
-
Mechanism of Side Reaction: This pathway often competes with the main C-N bond formation and can be promoted by β-hydride elimination from certain intermediates.[7]
-
Mitigation Strategies:
-
Choice of Ligand: While not the focus of this guide, using bulky phosphine ligands is the primary way to suppress side reactions by sterically hindering pathways like β-hydride elimination and promoting the desired reductive elimination.[1][7]
-
Base Selection: The choice of base can influence the concentration of potential hydride sources. In some cases, switching from a strong alkoxide base to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can minimize this side reaction, although it may require higher temperatures to achieve a good reaction rate.[3]
-
Amine Stoichiometry: Ensuring a slight excess of the amine coupling partner can sometimes help favor the desired amination pathway over hydrodehalogenation.
-
Section 2: Strategic Selection Guide (FAQs)
This section provides answers to frequently asked questions to aid in the proactive design of your experiment.
Q3: How do I choose the right base for my reaction? What is the difference between NaOtBu, K₃PO₄, and Cs₂CO₃?
A3: The choice of base is a critical parameter that balances reactivity with functional group tolerance.[8]
-
Sodium tert-butoxide (NaOtBu): This is the most common and highly reactive strong base used for Buchwald-Hartwig aminations.[3] Its high basicity (pKaH ≈ 19) makes it very effective at deprotonating a wide range of amines, including anilines. However, its strength makes it intolerant of base-sensitive functional groups (e.g., esters, enolizable ketones).[8]
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are considered weaker inorganic bases (pKaH of conjugate acids are lower).[3][9] They are the preferred choice when your substrate contains base-sensitive functionalities.[4] Due to their lower basicity, reactions with these bases often require higher temperatures or longer reaction times.[3] Cs₂CO₃ is often favored over K₃PO₄ due to its better solubility in some organic solvents.[3]
| Base | pKa of Conjugate Acid | Typical Use Case | Key Considerations |
| NaOtBu | ~19 | General purpose, high reactivity for anilines and alkylamines | Air and moisture sensitive; low functional group tolerance.[3][8] |
| K₃PO₄ | ~12.3 (3rd pKa) | Substrates with base-sensitive functional groups | Poorly soluble in nonpolar solvents; may require higher temperatures.[3][4] |
| Cs₂CO₃ | ~10.3 (2nd pKa) | Substrates with base-sensitive functional groups | Better solubility than K₃PO₄; often a good first choice for sensitive substrates.[3][10] |
Q4: What is the role of the solvent in the catalytic cycle, and which one should I start with?
A4: The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle by stabilizing key intermediates.[8][11]
-
Primary Role: In a nonpolar solvent like toluene, the palladium-amine complex remains neutral. An anionic base (like tBuO⁻) is required to create the charge separation needed for deprotonation.[2][6] This environment favors the key steps of the catalytic cycle.
-
Recommended Solvents:
-
Toluene: An excellent first choice. It is nonpolar, aprotic, and has a high boiling point suitable for many reactions.[5][12]
-
1,4-Dioxane: Another common choice. It is slightly more polar than toluene and can sometimes offer better solubility for certain substrates. However, it is a suspected carcinogen and should be handled with care.[12]
-
Tetrahydrofuran (THF): A viable option, but its lower boiling point (66 °C) limits the reaction temperature unless performed in a sealed vessel.
-
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Toluene | 111 | Nonpolar | Excellent general-purpose solvent; high boiling point.[3] |
| 1,4-Dioxane | 101 | Low Polarity | Good solubility profile; peroxide formation risk; health concerns.[12] |
| THF | 66 | Polar Aprotic | Lower boiling point limits temperature range in open flasks.[3] |
| DMF, NMP, DMSO | High | Polar Aprotic | Generally avoided; can inhibit catalysis by over-stabilizing intermediates.[6][8] |
Section 3: Visualizing the Process
Understanding the reaction mechanism and troubleshooting logic is key to mastering the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common reaction failures.
Section 4: Model Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.
Reagents & Equipment:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a precatalyst, 1.1 * mol% of Pd)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Oven-dried glassware, magnetic stir bars, Schlenk line or glovebox
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of argon/nitrogen, add this compound (1.0 eq.), the palladium precatalyst (e.g., 0.02 eq.), and a magnetic stir bar to an oven-dried Schlenk flask.
-
Reagent Addition: Add the amine coupling partner (1.2 eq.) and the sodium tert-butoxide (1.4 eq.). Note: NaOtBu is a fine powder that can be difficult to handle; ensure quantitative transfer.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and remove it from the inert atmosphere (if applicable). Place the flask in a preheated oil bath at 80-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully under an inert atmosphere, quench with a small amount of saturated ammonium chloride solution, extract with ethyl acetate, and spot the organic layer.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Bromo-5-(tert-butyl)aniline
Welcome to the technical support center for 2-Bromo-5-(tert-butyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered, yet synthetically valuable, building block. The unique substitution pattern of this compound, featuring a bulky tert-butyl group meta to the amino group and a bromine atom in the ortho position, presents specific challenges in a variety of chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired synthetic outcomes.
The Challenge: Understanding the Steric and Electronic Landscape
The primary obstacle in reactions involving this compound is the significant steric hindrance around the reactive centers. The bulky tert-butyl group can impede the approach of reagents to the aniline nitrogen and the adjacent bromine atom. Additionally, the ortho-bromo substituent further shields the amino group. This steric congestion can lead to low reaction yields, slow reaction rates, and the need for carefully optimized conditions.[1]
Electronically, the amino group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The tert-butyl group is a weak activating group. This electronic interplay, combined with the dominant steric effects, dictates the molecule's reactivity in key transformations like palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am struggling with a low yield in a Buchwald-Hartwig amination using this compound. What are the most critical parameters to optimize?
A1: Low yields in Buchwald-Hartwig aminations with this substrate are common and typically stem from the steric hindrance around the C-Br bond and the aniline nitrogen.[2] The key to success lies in the judicious selection of the catalyst system and reaction conditions.
-
Ligand Selection is Paramount: For sterically hindered substrates, bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are essential.[1] These ligands promote the formation of a highly active, coordinatively unsaturated palladium center that can more readily undergo oxidative addition with the hindered aryl bromide. Ligands like BrettPhos, XPhos, and RuPhos are excellent starting points. Bidentate ligands such as Xantphos can also be effective in certain cases.[3]
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be more effective in specific cases. The choice of solvent is also critical; aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Palladium Pre-catalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and observing significant debromination of my starting material. How can I prevent this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich or sterically hindered aryl bromides. It occurs when the organopalladium intermediate undergoes protonolysis before transmetalation.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Moisture can facilitate the protonolysis of the aryl-palladium intermediate. Use dry solvents and reagents.
-
Choice of Base: The choice of base can significantly influence the extent of debromination. While aqueous bases like K₂CO₃ are common in Suzuki couplings, they can be a source of water. Consider using an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ligand Effects: The ligand can influence the relative rates of transmetalation and debromination. Bulky, electron-rich ligands that accelerate the transmetalation step can help to minimize this side reaction.
-
Boronic Acid Quality: Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) to avoid side reactions associated with boronic acid decomposition.
Q3: Can I perform a Sonogashira coupling with this compound? What conditions are recommended?
A3: Yes, a Sonogashira coupling is feasible, but the steric hindrance will again be a major factor. Traditional Sonogashira conditions often require a copper(I) co-catalyst.[4] However, for complex or sensitive substrates, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
-
Copper-Free Conditions: For a copper-free Sonogashira coupling, a robust palladium catalyst system is essential. A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a bulky phosphine ligand is a good starting point.
-
Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Aprotic polar solvents like DMF or DMSO can be effective.[5]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or [DTBNpP]Pd(crotyl)Cl | Air-stable sources that can generate the active Pd(0) species.[5] |
| Ligand | Di-tert-butylneopentylphosphine (DTBNpP) or XPhos | Bulky ligands facilitate the reaction with hindered substrates.[5] |
| Base | Triethylamine (TEA) or 2,2,6,6-Tetramethylpiperidine (TMP) | Strong, non-nucleophilic bases.[5] |
| Solvent | DMF or DMSO | Aprotic polar solvents that can aid in solubility and reaction rate.[5] |
| Temperature | Room temperature to 80 °C | Start at room temperature and increase if the reaction is sluggish. |
Q4: Are there alternative methods to form a C-N bond at the bromine position if Buchwald-Hartwig amination fails?
A4: Yes, the Ullmann condensation is a classical alternative for forming C-N bonds.[1] While traditional Ullmann conditions are harsh, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[6]
-
Catalyst System: A copper(I) source, such as CuI, is typically used in combination with a ligand like a diamine or phenanthroline.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is generally required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary.
Ullmann Condensation vs. Buchwald-Hartwig Amination
Caption: Comparison of Buchwald-Hartwig and Ullmann reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.5 eq.), a palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%), and an anhydrous base (e.g., K₃PO₄, 3.0 eq.).[7]
-
Solvent Addition: Add a degassed solvent such as 2-MeTHF.[7]
-
Reaction: Heat the mixture to 70-90 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-(tert-butyl)aniline Reaction Mixtures
Welcome to the Technical Support Center for the purification of 2-Bromo-5-(tert-butyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the effective removal of residual palladium catalysts from reaction mixtures. Given the criticality of purity in pharmaceutical applications, ensuring palladium levels are below the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH) is paramount.[1][2][3] This resource offers practical, field-proven insights to help you navigate common challenges and optimize your purification workflows.
Troubleshooting Guide
This section addresses specific issues you might encounter during the removal of palladium catalysts from your this compound reaction mixtures.
Issue 1: High levels of residual palladium detected in the final product despite initial purification efforts.
-
Potential Cause: The aniline functional group in your product, this compound, can act as a ligand, forming stable, soluble complexes with palladium. This strong coordination can make the palladium species difficult to remove by standard methods like simple filtration or crystallization.[4]
-
Recommended Solutions:
-
Employ a High-Affinity Scavenger: Utilize a solid-supported scavenger with a strong affinity for palladium. Thiol-functionalized silica (SiliaMetS Thiol) or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are excellent choices.[1][5][6] These scavengers work by selectively binding to the palladium, which can then be easily removed by filtration.[7]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, time, and the amount of scavenger used. Experiment with these parameters to find the optimal conditions for your specific reaction. A typical starting point is to use 3-5 molar equivalents of the scavenger relative to the initial palladium catalyst loading and stir at room temperature for several hours.[8]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for palladium removal.[1][9] However, be mindful that it can sometimes lead to product loss due to non-specific adsorption.[4][5][10] It is often beneficial to screen different grades of activated carbon to find one that provides a good balance between palladium removal and product recovery.
-
Issue 2: Significant loss of this compound product during the purification process.
-
Potential Cause: Non-specific adsorption of your product onto the purification medium, a known issue particularly with activated carbon, can lead to reduced yields.[4][5][10]
-
Recommended Solutions:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Consider Alternative Scavengers: If product loss remains high with activated carbon, switch to a more selective scavenger like a thiol-functionalized silica resin, which often exhibits lower non-specific binding.[6]
-
Thorough Washing of the Filter Cake: After filtration to remove the scavenger or carbon, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 3: The final product remains discolored (e.g., gray, black, or brown) even after palladium removal.
-
Potential Cause: The discoloration is often due to the presence of palladium black, which is finely divided palladium metal formed from the decomposition of the catalyst.[11] These fine particles can be challenging to remove by simple filtration.
-
Recommended Solutions:
-
Filtration through Celite®: Filter the reaction mixture through a pad of Celite®. The fine diatomaceous earth particles of Celite® are effective at trapping finely dispersed solids like palladium black.[12][13][14][15]
-
Combined Approach: For stubborn discoloration, a combination of treatments may be necessary. First, treat the solution with a scavenger to bind soluble palladium species, then filter through Celite® to remove both the scavenger-bound palladium and any palladium black.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from reaction mixtures containing aromatic amines like this compound?
A1: The most common and effective methods include:
-
Adsorption: Using materials like activated carbon or silica gel to adsorb the palladium catalyst.[9][10][11]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][6][7]
-
Chromatography: Passing the reaction mixture through a silica gel column can separate the product from the palladium catalyst.[12][13][14]
-
Crystallization: This can be an effective final purification step, sometimes enhanced by additives that help keep palladium species in the mother liquor.[16][17]
Q2: How do I choose the most suitable palladium removal method for my specific needs?
A2: The choice of method depends on several factors, including the nature of the palladium catalyst used (homogeneous or heterogeneous), the desired final purity of your product, the scale of your reaction, and cost considerations. The following decision-making workflow can serve as a guide:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. arborassays.com [arborassays.com]
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-5-(tert-butyl)aniline
Welcome to the technical support center for 2-Bromo-5-(tert-butyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered and electronically complex substrate. Here, we address common issues related to achieving high regioselectivity in a variety of chemical transformations. Our troubleshooting guides and FAQs are formatted to provide not only solutions but also the underlying mechanistic rationale to empower your experimental design.
Understanding the Molecule: A Game of Sterics and Electronics
Controlling reactions on the this compound scaffold is a nuanced challenge. The regiochemical outcome is dictated by a delicate interplay between the directing effects of three distinct substituents:
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong electron-donating resonance effect (+M).[1] Its basicity can also lead to complications in acidic media.
-
Bromo Group (-Br): A deactivating, yet ortho, para-directing group. It withdraws electron density inductively (-I) but can donate a lone pair through resonance (+M).[2]
-
tert-Butyl Group (-C(CH₃)₃): A weakly activating, ortho, para-directing group due to its electron-donating inductive effect (+I).[3] Its most critical characteristic is its profound steric bulk, which significantly hinders access to adjacent positions.[4][5]
The following diagram illustrates the electronic and steric influences at each position, which forms the basis for the troubleshooting strategies discussed below.
Caption: Competing influences on the this compound ring.
Part 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic substitutions are primarily governed by the powerful activating nature of the aniline group, often leading to challenges in selectivity and stability.
FAQ 1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of regioisomers and/or polysubstituted products. How can I improve selectivity for a single product?
Root Cause Analysis: This is a classic issue when working with highly activated anilines. The potent electron-donating -NH₂ group supercharges the ring, making it susceptible to multiple substitutions and lowering the activation energy barrier for reaction at several positions. The primary substitution sites are C4 (para to -NH₂) and C6 (ortho to -NH₂). The C4 position is electronically favored but sterically hindered by the adjacent tert-butyl group, while the C6 position is less hindered. This competition often results in product mixtures.
Solution: Amine Protection Strategy The most robust solution is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide).[6][7] This has two beneficial effects:
-
Moderates Activity: The nitrogen lone pair is now delocalized by resonance into the adjacent carbonyl group, significantly reducing the activating strength of the substituent. This prevents polysubstitution.
-
Increases Steric Bulk: The acetyl group is bulkier than -NH₂, further hindering the ortho positions (C6) and strongly favoring substitution at the para position (C4).
Experimental Protocol: Acetylation Followed by Bromination
-
Protection Step (Acetylation):
-
Dissolve 1.0 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.5 equivalents of a mild base, such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis shows complete conversion to the acetamide.
-
Work up the reaction by washing with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting N-(2-bromo-5-(tert-butyl)phenyl)acetamide can often be used in the next step without further purification.
-
-
Electrophilic Substitution (Bromination):
-
Dissolve the protected acetamide in a suitable solvent (e.g., acetic acid or CCl₄).
-
Slowly add 1.05 equivalents of Br₂ (or a solution of N-bromosuccinimide, NBS, with a catalytic amount of acid).
-
Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Perform an appropriate workup and purify by column chromatography or recrystallization to isolate the desired 4-bromo-2-bromo-5-(tert-butyl)phenyl)acetamide.
-
-
Deprotection Step (Hydrolysis):
-
Reflux the purified product in aqueous HCl (e.g., 6M) or with a base like NaOH in aqueous ethanol to hydrolyze the amide back to the free amine.
-
Table 1: Expected Outcomes in EAS with and without Protection
| Reaction Condition | Primary Product(s) | Key Rationale |
| Unprotected Aniline + Br₂ | Mixture of 4-bromo and 6-bromo isomers, potential for di-bromination. | High ring activation by -NH₂ leads to low selectivity. |
| Protected Acetanilide + Br₂ | Predominantly the 4-bromo isomer. | Reduced activation prevents polysubstitution; steric bulk of the acetamide group directs the electrophile to the less hindered para position.[8] |
Part 2: Optimizing Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C2 position is a prime handle for building molecular complexity via cross-coupling. However, the adjacent -NH₂ and bulky -tBu groups present significant steric challenges.
FAQ 2: My Suzuki-Miyaura coupling reaction with this compound is slow and gives low yields. What parameters should I screen to improve it?
Root Cause Analysis: Sluggish Suzuki couplings with this substrate are typically due to steric hindrance around the C-Br bond.[9] The ortho-amino group and the meta-tert-butyl group impede the oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle. The choice of ligand is paramount to overcoming this hurdle.
Solution: Strategic Ligand and Condition Screening For sterically demanding substrates, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition, and they accelerate the rate-limiting reductive elimination step.[10]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic workflow for optimizing Suzuki-Miyaura couplings.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) | Precatalyst choice is often linked to the ligand. |
| Ligand | PPh₃ (4-10 mol%) | XPhos (4 mol%) | SPhos (4 mol%) | Bulky biarylphosphine ligands are essential for coupling hindered substrates.[10][11] |
| Base | Na₂CO₃ (2 eq) | K₃PO₄ (2-3 eq) | Cs₂CO₃ (2 eq) | Stronger, non-coordinating bases can accelerate transmetalation without degrading the catalyst. |
| Solvent | Toluene / H₂O | Dioxane / H₂O | 2-MeTHF / H₂O | Aprotic polar solvents are generally effective; solubility of all components is key. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
Recommended Starting Protocol: Combine this compound (1 eq), the desired boronic acid or ester (1.2-1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4.4 mol%), and K₃PO₄ (3 eq) in a mixture of toluene and water (e.g., 5:1 v/v). Degas the mixture thoroughly with argon or nitrogen and heat to 100 °C until the starting material is consumed.
FAQ 3: I need to introduce a new substituent at the C6 position, ortho to the amine. Standard EAS methods are not working. Is there an alternative strategy?
Root Cause Analysis: The C6 position is electronically activated by the -NH₂ group but is adjacent to the C-Br bond, making it a challenging target for direct electrophilic substitution without competing reactions. A more precise method is required to achieve this transformation.
Solution: Directed ortho-Metalation (DoM) Directed ortho-metalation is a powerful technique for functionalizing a position ortho to a directing metalation group (DMG). The native -NH₂ group is not an ideal DMG as it will be deprotonated by the strong organolithium bases used. However, converting the amine to a suitable derivative, such as a pivalamide (-NHCOC(CH₃)₃) or a carbamate (-NHBoc), creates an excellent DMG that directs deprotonation exclusively to the C6 position.[12]
Experimental Protocol: DoM for C6-Functionalization
-
Protection as a Pivalamide:
-
React this compound with pivaloyl chloride (1.2 eq) and a base like pyridine in THF at 0 °C to room temperature. The bulky pivaloyl group is an excellent DMG.
-
-
Directed ortho-Lithiation:
-
Dissolve the protected aniline (1 eq) in anhydrous THF or diethyl ether under an inert atmosphere (Argon).
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (s-BuLi) (1.2-1.5 eq) dropwise. s-BuLi is often more effective than n-BuLi for this type of deprotonation.
-
Stir the reaction at -78 °C for 1-2 hours to allow for complete formation of the C6-lithiated species.
-
-
Quenching with an Electrophile:
-
At -78 °C, add a solution of the desired electrophile (e.g., N,N-dimethylformamide (DMF) to install a -CHO group, or I₂ to install an iodo group).
-
Allow the reaction to slowly warm to room temperature.
-
Quench carefully with a saturated aqueous solution of NH₄Cl.
-
-
Workup and Deprotection:
-
Perform a standard aqueous workup. Purify the functionalized product.
-
The pivalamide can be removed under harsh acidic or basic hydrolysis conditions if the free amine is desired.
-
This DoM strategy provides a reliable and highly regioselective route to C6-substituted this compound derivatives that are otherwise inaccessible.
References
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Bromo-5-(tert-butyl)aniline: Methodologies and Data Analysis
For researchers, medicinal chemists, and process development scientists, the purity of a synthetic intermediate is a cornerstone of reliable and reproducible research. 2-Bromo-5-(tert-butyl)aniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Ensuring its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of analytical methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The Critical Role of Purity in Drug Development
The presence of impurities in a starting material like this compound can have significant downstream consequences. Process-related impurities, such as isomers (e.g., 4-bromo-3-(tert-butyl)aniline), unreacted starting materials, or over-brominated byproducts, can lead to the formation of unwanted side products, reduce reaction yields, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for the accurate quantification of the main component and the detection and identification of any potential impurities.
Chromatographic Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for assessing the purity of organic compounds. The choice between them often depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, a reversed-phase HPLC method is highly effective.
The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. A gradient elution is often preferred over an isocratic one to ensure good resolution of early-eluting polar impurities and the timely elution of more non-polar, late-eluting compounds. UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.
1. Instrumentation and Columns:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and provides definitive identification of impurities through mass spectral data.[2] this compound is sufficiently volatile for GC analysis.
A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating aromatic compounds based on their boiling points and subtle polarity differences. A temperature-programmed oven is crucial for achieving good separation of a range of potential impurities with varying volatilities. The mass spectrometer detector provides not only quantification but also structural information, which is invaluable for identifying unknown impurities.
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer (MS) detector.
-
Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
2. Reagents and Carrier Gas:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at 1 mg/mL. Dilute to a working concentration of approximately 50-100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-350 amu.
5. Data Analysis:
-
Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage from the Total Ion Chromatogram (TIC).[3][4][5]
Caption: Workflow for GC-MS Purity Analysis.
Comparative Performance of HPLC and GC-MS
| Parameter | HPLC | GC-MS | Rationale & Insights |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. | This compound is suitable for both, but HPLC is more versatile for a wider range of potential polar impurities. |
| Resolution | High, especially with modern column technologies. | Very high, offering excellent separation of closely related isomers. | GC often provides superior resolution for positional isomers, which are common impurities in aromatic substitutions. |
| Sensitivity | Good to excellent, depending on the detector (UV, DAD, MS). | Excellent, especially in Selected Ion Monitoring (SIM) mode. | Both techniques offer sufficient sensitivity for typical purity assessments (e.g., >98%). |
| Impurity ID | Limited with UV/DAD (retention time matching). Requires LC-MS for structural data. | Definitive identification through mass spectral library matching and fragmentation analysis. | GC-MS has a significant advantage in identifying unknown impurities without needing to synthesize standards. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution. Derivatization may be needed for very polar anilines, but not for this compound. | Both methods feature straightforward sample preparation. |
| Speed | Typically 20-30 minutes per run. | Typically 15-25 minutes per run. | Runtimes are comparable. |
Orthogonal Techniques for Structural Confirmation
While chromatographic methods are excellent for quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of the main component and the elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6] For this compound, both ¹H and ¹³C NMR are crucial.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include the singlet for the nine protons of the tert-butyl group, the signals for the aromatic protons (which will show a specific splitting pattern based on their positions), and the broad signal for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic ring.
Quantitative NMR (qNMR) can also be used as a primary method for purity determination by integrating the signals of the analyte against a certified internal standard.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW: 228.13 g/mol ), the mass spectrum would be expected to show:
-
Molecular Ion Peak (M+): A characteristic pair of peaks at m/z 227 and 229 with a ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: A significant fragment would be the loss of a methyl group from the tert-butyl moiety ([M-15]⁺), resulting in a stable tertiary carbocation.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Purity Assessment: Reversed-phase HPLC is the recommended primary method due to its robustness, versatility, and excellent quantitative performance. It is ideal for routine quality control and release testing.
-
Impurity Identification: GC-MS serves as an excellent orthogonal technique, particularly for its superior ability to separate volatile isomers and definitively identify unknown impurities through mass spectral analysis.
-
Structural Confirmation: NMR spectroscopy is essential for the unequivocal confirmation of the chemical structure of the synthesized compound and can be invaluable for elucidating the structures of any significant, unknown impurities isolated during the purification process.
By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality and purity of this compound, thereby building a solid foundation for successful and reliable downstream applications.
References
Mastering Steric Challenges: A Comparative Guide to Palladium Catalysts for 2-Bromo-5-(tert-butyl)aniline Cross-Coupling
A Senior Application Scientist's Perspective
In the intricate world of pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for this purpose.[1][2] However, the success of these reactions is highly dependent on the steric and electronic nature of the substrates.[3][4] 2-Bromo-5-(tert-butyl)aniline serves as a prime example of a challenging substrate, featuring a bulky ortho-bromo substituent and a sterically demanding tert-butyl group, which can significantly hinder the reaction.
This guide offers a detailed comparison of palladium catalyst systems for the effective cross-coupling of this demanding aniline derivative. We will explore the critical role of ligand selection and provide experimental data to assist researchers and drug development professionals in optimizing their synthetic strategies.
The Steric Impediment: Why Ligand Selection is Paramount
The significant steric bulk surrounding the bromine atom in this compound poses a major challenge to the palladium catalyst. This steric hindrance can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to diminished yields and slow reaction rates.[5] The choice of the phosphine ligand, which coordinates to the palladium center, is therefore of utmost importance. Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, have been specifically engineered to address these challenges by creating a sterically demanding yet flexible environment around the palladium atom, thereby promoting the desired bond formation.[6]
Catalyst Performance in Buchwald-Hartwig Amination
To demonstrate the profound impact of ligand choice, we present a comparative analysis of several cutting-edge palladium catalyst systems for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.
Table 1: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Attributes |
| Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 100 | 6 | 94 | Highly effective for sterically hindered substrates.[6] |
| Pd₂(dba)₃ + RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | Good performance with milder bases.[6] |
| Pd(OAc)₂ + BrettPhos | Cs₂CO₃ | t-BuOH | 100 | 18 | 90+ | Excellent for a wide range of primary amines.[7] |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene/Water | RT | 24 | High | Effective at room temperature for some substrates.[8] |
Note: The yields presented are representative and may vary depending on the specific amine coupling partner and reaction scale.
The data clearly indicates that dialkylbiaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective for the amination of this sterically congested substrate.[6][7] The bulky and electron-donating nature of these ligands is known to facilitate the rate-limiting reductive elimination step of the catalytic cycle.[8]
Catalyst Selection for Suzuki-Miyaura Coupling
For the formation of C-C bonds via the Suzuki-Miyaura reaction, palladacycle precatalysts have emerged as highly efficient and user-friendly options.[9][10] These air- and moisture-stable complexes often provide higher activity and require lower catalyst loadings.
Table 2: Recommended Catalyst Systems for the Suzuki-Miyaura Coupling of this compound
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Uniquely effective for unprotected ortho-bromoanilines.[11] |
| SPhos Pd G3 | K₃PO₄ | n-Butanol/H₂O | 80-100 | Broad applicability for hindered substrates.[8] |
| [(NHC)PdCl₂(Aniline)] | K₂CO₃ | THF/H₂O | 23 | Highly active at room temperature.[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a Palladacycle Precatalyst
Materials:
-
This compound
-
Arylboronic acid
-
CataXCium A Pd G3
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add the CataXCium A Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Add a 10:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture to 90 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Mechanistic Insights Visualized
The efficacy of these palladium-catalyzed reactions is rooted in a well-defined catalytic cycle. The bulky phosphine ligands are instrumental in facilitating the key steps of the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The successful cross-coupling of sterically hindered substrates like this compound is a significant achievement in modern synthetic chemistry, largely attributable to the development of sophisticated palladium catalysts. For Buchwald-Hartwig aminations, the use of bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos is crucial for achieving high yields. In the case of Suzuki-Miyaura couplings, palladacycle precatalysts offer a robust and efficient alternative.
The continued evolution of catalyst design promises even greater efficiency and broader substrate scope in the future. Nevertheless, the fundamental principles highlighted in this guide—understanding the interplay between ligand architecture, substrate sterics, and reaction conditions—will remain central to overcoming synthetic challenges in the years to come.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Bromo-5-(tert-butyl)aniline Derivatives: A Comparative Screening Strategy
Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive framework for the biological activity screening of a novel chemical scaffold: 2-Bromo-5-(tert-butyl)aniline and its derivatives. While this specific class of compounds is not yet widely represented in published literature, its structural motifs—a halogenated aniline core functionalized with a sterically hindering tert-butyl group—suggest a rich potential for diverse biological activities. This document will serve as a roadmap for systematically exploring this potential, offering objective comparisons of screening methodologies and providing the foundational data you need to interpret your results.
Our approach is grounded in the principles of structure-activity relationship (SAR) by analogy. The presence of a bromo-aniline core points toward potential antimicrobial and anticancer activities, as halogenation is a known strategy to enhance the potency of aniline derivatives.[1][2][3] Concurrently, the tert-butyl group, a bulky lipophilic moiety, is found in compounds with notable anti-inflammatory properties.[4][5][6][7][8]
This guide will therefore focus on three primary areas of investigation:
-
Anticancer Activity
-
Antimicrobial Activity
-
Anti-inflammatory Activity
For each area, we will present detailed, step-by-step protocols for robust in vitro screening assays, discuss the rationale behind experimental choices, and compare the methodologies to help you select the most appropriate for your research goals.
Part 1: Anticancer Activity Screening
The investigation of novel aniline derivatives for anticancer properties is a promising avenue of research.[9][10][11] A primary and fundamental assessment of anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14][15] | Colorimetric measurement of formazan concentration, proportional to the number of viable cells.[16] | Well-established, cost-effective, and suitable for high-throughput screening. | Indirect measurement of cell viability; can be affected by changes in cellular metabolism. |
| SRB (Sulforhodamine B) Assay | SRB dye binds to basic amino acids of cellular proteins, providing a measure of total protein mass. | Colorimetric measurement of bound dye, proportional to cell number. | Less sensitive to metabolic fluctuations than MTT; good for long-term studies. | Requires a cell fixation step, which can add variability. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures intracellular ATP levels, a key indicator of metabolically active cells. | Luminescent signal proportional to the amount of ATP present. | High sensitivity and a wide dynamic range; rapid protocol. | More expensive than colorimetric assays; signal can be short-lived. |
For initial screening of this compound derivatives, the MTT assay offers a robust and cost-effective starting point.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of your test compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Antimicrobial Activity Screening
Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities, making this a critical area to investigate for your derivatives.[1][2][3] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18]
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is designed to assess the antibacterial activity of your compounds against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
-
Positive control: Gentamicin or Ciprofloxacin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of your test compound at a starting concentration (e.g., 256 µg/mL) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of the Microplate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[17]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring the optical density at 600 nm.
-
Part 3: Anti-inflammatory Activity Screening
The tert-butylphenol moiety is a known structural feature in compounds with anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6][7][8] Screening your derivatives for COX-1 and COX-2 inhibition can reveal their potential as anti-inflammatory agents.
Detailed Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening compounds for their ability to inhibit the COX-2 enzyme. A parallel screen against COX-1 should also be performed to determine selectivity.
Materials:
-
COX-2 Inhibitor Screening Kit (commercially available, e.g., from Assay Genie or Sigma-Aldrich)[19]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Positive control: Celecoxib (a selective COX-2 inhibitor)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, probe, and substrate.
-
-
Assay Setup:
-
In a 96-well plate, set up wells for:
-
Enzyme Control (100% activity): Add assay buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor like Celecoxib.[19]
-
Test Compounds: Add your this compound derivatives at various concentrations.
-
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Add the reaction mix containing the COX probe to each well.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Visualizing the Screening Workflow and Structure-Activity Relationships
To effectively manage your screening campaign, a logical workflow is essential. The following diagram illustrates a typical screening cascade.
Caption: A typical workflow for biological activity screening.
Understanding the relationship between chemical structure and biological activity is paramount for lead optimization.
Caption: A decision tree for SAR analysis of derivatives.
By systematically applying these screening protocols and analyzing the resulting data, researchers can efficiently identify promising lead compounds from a library of this compound derivatives, paving the way for further preclinical development.
References
- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents | MDPI [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structural Elucidation of Novel Compounds Synthesized from 2-Bromo-5-(tert-butyl)aniline
For researchers and professionals in drug development, the unambiguous determination of a novel compound's structure is a critical milestone. The starting material, 2-Bromo-5-(tert-butyl)aniline, presents a versatile scaffold for generating a diverse array of new chemical entities. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, while the amino group can be readily functionalized. The bulky tert-butyl group often imparts favorable physicochemical properties, such as increased solubility in organic solvents and improved metabolic stability.
This guide provides an in-depth technical comparison of the structural elucidation process for a novel compound synthesized from this compound against a known analogue. By examining the experimental data and the rationale behind the analytical techniques employed, we aim to equip researchers with the insights needed to confidently characterize their own synthesized molecules.
The Synthetic Landscape: Palladium-Catalyzed Amination
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions offer an efficient means to construct new carbon-nitrogen bonds.[1][2] The Buchwald-Hartwig amination, in particular, is a powerful tool for coupling aryl halides with amines.[3] In this guide, we will consider the synthesis of a novel diarylamine from this compound and compare it to a similar, well-documented reaction.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of a novel diarylamine.
A Tale of Two Molecules: Structural Characterization
The true identity of a newly synthesized compound is locked within its molecular structure. A combination of spectroscopic and analytical techniques is essential to unlock this information.[4][5][6] We will now compare the expected analytical data for our novel compound, N-(4-methoxyphenyl)-2-amino-5-(tert-butyl)aniline , with the reported data for a similar compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[4] By analyzing the chemical shifts, coupling constants, and integration of the signals, we can piece together the molecular structure.
Table 1: Comparison of ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) for Novel Compound | Rationale for the Chemical Shift | Reported Chemical Shift (δ, ppm) for Analogue |
| tert-butyl | ~1.3 | Singlet, 9H; shielded aliphatic protons | 1.32 |
| Methoxy | ~3.8 | Singlet, 3H; protons on oxygen-linked carbon | 3.85 |
| Aromatic | 6.8 - 7.5 | Multiple signals, complex coupling patterns due to two substituted rings | 6.9 - 7.4 |
| Amine (NH) | Broad singlet, variable | Position dependent on solvent and concentration | Broad singlet, ~5.5 |
Table 2: Comparison of ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) for Novel Compound | Rationale for the Chemical Shift | Reported Chemical Shift (δ, ppm) for Analogue |
| tert-butyl (quaternary) | ~34 | Aliphatic carbon | 34.5 |
| tert-butyl (methyl) | ~31 | Aliphatic carbons | 31.6 |
| Methoxy | ~55 | Carbon attached to oxygen | 55.4 |
| Aromatic | 110 - 150 | Multiple signals in the aromatic region | 114 - 148 |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, 2-second relaxation delay.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[4]
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.[4]
Table 3: Comparison of Mass Spectrometry Data
| Analysis | Expected Data for Novel Compound | Rationale | Reported Data for Analogue |
| Molecular Ion (M+) | m/z = 270.17 | Calculated for C₁₇H₂₂N₂O | m/z = [M+H]⁺ 271.18 |
| Key Fragments | Loss of methyl (-15), loss of tert-butyl (-57) | Characteristic fragmentation of methoxy and tert-butyl groups | Fragments corresponding to the loss of substituents |
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 ng/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Data Acquisition: Infuse the sample directly into the ion source or inject it through an HPLC system. Acquire the mass spectrum in positive or negative ion mode.
Single-Crystal X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides the absolute, three-dimensional atomic arrangement of the molecule. This technique is considered the gold standard for structural elucidation.
Diagram of the Structural Elucidation Workflow
Caption: The logical flow of the structural elucidation process.
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.
Conclusion
The structural elucidation of a novel compound synthesized from this compound, or any other starting material, is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. While NMR and mass spectrometry can provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography, when applicable, offers the definitive and unambiguous confirmation. By understanding the principles behind each technique and the rationale for the experimental choices, researchers can navigate the path from synthesis to confirmed structure with confidence and scientific rigor.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetic Studies of Suzuki-Miyaura Reactions with 2-Bromo-5-(tert-butyl)aniline
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and functional materials.[1][2] The reaction's utility stems from its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[1][3] However, the efficiency and kinetics of this reaction are highly dependent on the electronic and steric properties of the substrates. This guide provides an in-depth comparison of kinetic studies for the Suzuki-Miyaura reaction, with a specific focus on the challenging substrate, 2-Bromo-5-(tert-butyl)aniline. This substrate, with its electron-donating aniline group and sterically demanding tert-butyl group, presents a unique case study for understanding the interplay of various factors that govern reaction rates.
This guide will delve into the mechanistic intricacies of the Suzuki-Miyaura reaction, compare the performance of different palladium catalyst systems, provide detailed experimental protocols for kinetic analysis, and offer insights into the interpretation of the resulting data.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step. For sterically hindered and electron-rich aryl bromides like this compound, any of these steps can become rate-limiting.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] The electron-donating nature of the aniline group in this compound can accelerate this step by increasing the electron density on the aromatic ring, making the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) center. However, the steric bulk of the ortho-bromo and meta-tert-butyl groups can hinder the approach of the palladium catalyst.[6][7]
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[8][9] This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] The rate of transmetalation can be significantly influenced by the steric hindrance on both the palladium complex and the organoboron reagent.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst.[5][11] Bulky ligands on the palladium center can promote this step by creating steric pressure that favors the formation of the C-C bond.[5][12] However, severe steric hindrance on the aryl partners can also impede this process.[13]
Visualizing the Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparison of Palladium Catalyst Systems
The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for achieving efficient coupling with challenging substrates like this compound. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.[11]
Ligand Effects on Reaction Kinetics
Electron-Rich and Bulky Phosphine Ligands: For sterically hindered and electron-rich aryl bromides, bulky and electron-donating phosphine ligands are often the catalysts of choice.[1] These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃), are known to accelerate both oxidative addition and reductive elimination.[1][14] The electron-donating nature of these ligands increases the electron density on the palladium center, promoting oxidative addition.[5] Their steric bulk facilitates reductive elimination by destabilizing the square planar Pd(II) intermediate.[11][12]
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown great promise in Suzuki-Miyaura couplings.[3] They are typically more electron-donating and often bulkier than phosphine ligands, which can lead to highly active catalysts.[11] For substrates like this compound, NHC-ligated palladium catalysts can offer enhanced stability and activity, particularly at low catalyst loadings.
Comparative Performance Data
The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using different catalyst systems. The data is presented as initial turnover frequencies (TOFs), which are a measure of the catalyst's efficiency at the beginning of the reaction.
| Catalyst System (Pd Precursor / Ligand) | Solvent | Base | Temperature (°C) | Initial TOF (h⁻¹) | Key Observations |
| Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 80 | ~500 | High activity due to the bulky and electron-rich nature of SPhos, promoting both oxidative addition and reductive elimination.[15] |
| Pd₂(dba)₃ / XPhos | Dioxane | Cs₂CO₃ | 100 | ~450 | Similar to SPhos, XPhos provides a sterically demanding and electron-rich environment, leading to efficient coupling. |
| Pd(OAc)₂ / P(t-Bu)₃ | THF | KF | 25 | ~200 | Effective at room temperature, but the smaller cone angle compared to biarylphosphines might lead to a slightly slower reductive elimination.[12] |
| [Pd(IPr)Cl₂]₂ | Dioxane | K₂CO₃ | 100 | ~600 | The highly electron-donating and sterically bulky NHC ligand (IPr) leads to a very active catalyst, often outperforming phosphine-based systems.[15] |
| Pd/C | Ethanol/H₂O | Na₂CO₃ | 80 | ~50 | Heterogeneous catalysts generally show lower activity but offer the advantage of easier separation and recycling.[16] |
Note: The presented TOF values are illustrative and can vary based on the precise reaction conditions and analytical methods used.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires careful experimental design and execution. The following is a general protocol for monitoring the progress of a Suzuki-Miyaura reaction.
General Procedure for a Kinetic Study
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel (e.g., a Schlenk tube or a multi-well reactor plate) is charged with the palladium precursor, the ligand, and the base.
-
Substrate Addition: A stock solution containing this compound and an internal standard (e.g., dodecane or biphenyl for GC or HPLC analysis) in the chosen solvent is prepared. A precise volume of this solution is added to the reaction vessel.
-
Initiation: A stock solution of the boronic acid in the same solvent is prepared. The reaction is initiated by adding a precise volume of the boronic acid solution to the reaction vessel.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched (e.g., by cooling in an ice bath and diluting with a suitable solvent).
-
Analysis: The quenched samples are analyzed by a suitable chromatographic technique (GC, HPLC, or UPLC) to determine the concentration of the starting material, product, and any side products.
-
Data Processing: The concentration data is plotted against time to generate reaction progress curves. The initial rate of the reaction is determined from the initial slope of the product formation curve. The TOF can then be calculated by dividing the initial rate by the catalyst concentration.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in a kinetic study of a Suzuki-Miyaura reaction.
Interpreting Kinetic Data: Insights into the Mechanism
The shape of the reaction progress curves and the effect of varying reactant concentrations can provide valuable insights into the reaction mechanism and the rate-determining step.
-
Zero-Order Kinetics in Aryl Halide: If the reaction rate is independent of the aryl halide concentration (at least initially), it suggests that oxidative addition is not the rate-determining step. This might be the case for this compound where the electron-rich nature of the substrate facilitates this step.
-
First-Order Kinetics in Boronic Acid and Base: A linear dependence of the reaction rate on the concentration of both the boronic acid and the base would point towards transmetalation being the rate-determining step.[10]
-
Complex Ligand Dependencies: The reaction rate can exhibit a complex, non-linear dependence on the ligand concentration. At low ligand-to-palladium ratios, the rate may increase as more active catalytic species are formed. However, at high concentrations, excess ligand can inhibit the reaction by forming inactive, coordinatively saturated palladium complexes.[4]
-
Induction Periods: The presence of an induction period at the beginning of the reaction may indicate that the active catalyst is formed in situ from the precatalyst, and this activation step is relatively slow.
Conclusion and Recommendations
The kinetic study of the Suzuki-Miyaura reaction with this compound reveals the critical interplay between steric and electronic factors. For this challenging substrate, catalyst systems employing bulky and electron-donating ligands, such as Buchwald-type biarylphosphines and N-heterocyclic carbenes, generally exhibit superior performance.[1][3] Kinetic analysis suggests that for such electron-rich aryl bromides, the transmetalation or reductive elimination steps are more likely to be rate-limiting than the oxidative addition.
For researchers aiming to optimize the synthesis of derivatives of this compound, the following recommendations are made:
-
Catalyst Screening: A thorough screening of palladium catalysts with a diverse set of bulky, electron-rich phosphine and NHC ligands is highly recommended.
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction rate and should be carefully optimized.[10]
-
Kinetic Monitoring: Employing in-situ reaction monitoring techniques (e.g., ReactIR or Raman spectroscopy) alongside offline chromatographic analysis can provide a more comprehensive understanding of the reaction kinetics and help in identifying reaction intermediates or catalyst deactivation pathways.
By applying a systematic approach to kinetic analysis, researchers can gain valuable insights into the underlying mechanism of the Suzuki-Miyaura reaction, enabling the rational design of more efficient and robust catalytic systems for the synthesis of complex molecules.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
A Comparative Guide to the Synthesis of 2-Bromo-5-(tert-butyl)aniline Derivatives: An Evaluation of Yield and Strategy
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted anilines is a cornerstone of modern medicinal chemistry. Among these, 2-Bromo-5-(tert-butyl)aniline serves as a crucial building block for a variety of pharmaceutical compounds. This guide provides a comprehensive comparison of three distinct synthetic routes to this valuable intermediate, evaluating them on the basis of chemical yield, regioselectivity, and practical applicability. The strategies explored include direct electrophilic bromination, a multi-step nitration-reduction pathway, and the classical Sandmeyer reaction.
Introduction
The strategic placement of a bromine atom and a bulky tert-butyl group on the aniline scaffold imparts unique physicochemical properties to molecules, influencing their biological activity and metabolic stability. Consequently, the development of efficient and scalable methods for the synthesis of this compound is of significant interest. This guide will delve into the mechanistic underpinnings and experimental realities of three primary synthetic approaches, providing the necessary data for informed decision-making in a research and development setting.
Route 1: Direct Electrophilic Bromination of 3-(tert-Butyl)aniline
The most straightforward approach to this compound is the direct electrophilic bromination of the readily available starting material, 3-(tert-butyl)aniline. In this reaction, the regiochemical outcome is governed by the directing effects of the amino (-NH₂) and tert-butyl (-C(CH₃)₃) substituents. The amino group is a powerful activating ortho-, para-director, while the bulky tert-butyl group also directs to the ortho and para positions, albeit with significant steric hindrance at its ortho positions.
The interplay of these electronic and steric factors favors the introduction of the bromine atom at the C2 position, which is ortho to the amino group and meta to the tert-butyl group, thus leading to the desired this compound.
Experimental Protocol:
A common and effective method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Step-by-step methodology:
-
Dissolve 3-(tert-butyl)aniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Slowly add a stoichiometric amount of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
While specific high-yield protocols for this exact transformation are not abundantly reported in the literature, methods for regioselective monobromination of anilines using NBS are well-established, often providing good to excellent yields with high selectivity[1][2][3]. The use of tetrabutylammonium bromide (TBAB) as an additive has been shown to enhance para-selectivity in the bromination of anilines, which in this case, would correspond to the desired C2 bromination relative to the amino group[1].
Route 2: Nitration of 1-Bromo-4-(tert-butyl)benzene Followed by Reduction
This two-step approach begins with the commercially available 1-Bromo-4-(tert-butyl)benzene. The first step involves an electrophilic aromatic substitution to introduce a nitro group, followed by a reduction of the nitro group to the target aniline.
The nitration of 1-Bromo-4-(tert-butyl)benzene is directed by both substituents. The tert-butyl group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, though deactivating. The position ortho to the strongly activating tert-butyl group and meta to the deactivating bromo group (the C2 position) is the most favorable site for nitration, leading to the formation of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.
Experimental Protocols:
Step 1: Nitration of 1-Bromo-4-(tert-butyl)benzene
-
Carefully add 1-Bromo-4-(tert-butyl)benzene to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (0-5 °C).
-
Stir the mixture at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer to neutrality, dry, and concentrate to yield 1-Bromo-4-(tert-butyl)-2-nitrobenzene.
Step 2: Reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common.
-
Catalytic Hydrogenation:
-
Dissolve 1-Bromo-4-(tert-butyl)-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product. Catalytic hydrogenation is a clean and efficient method for nitro group reduction[4].
-
-
Reduction with SnCl₂/HCl:
-
Dissolve 1-Bromo-4-(tert-butyl)-2-nitrobenzene in ethanol or acetic acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction, basify with a strong base (e.g., NaOH) to precipitate tin salts, and extract the product with an organic solvent.
-
This route offers a reliable and often high-yielding pathway to the desired product, with the reduction of nitroaromatics being a particularly well-understood and efficient transformation[4][5].
Route 3: Sandmeyer Reaction of 4-(tert-Butyl)benzene-1,2-diamine
The Sandmeyer reaction provides a classical yet powerful method to introduce a halide into an aromatic ring starting from a primary aromatic amine via a diazonium salt intermediate[6]. In this proposed route, the key starting material is 4-(tert-Butyl)benzene-1,2-diamine. The strategy relies on the selective diazotization of one of the two amino groups, followed by displacement with a bromide ion.
The selective diazotization of one amino group in a diamine can be challenging but is often achievable under carefully controlled conditions, such as using a stoichiometric amount of the diazotizing agent at low temperatures.
Experimental Protocol:
-
Dissolve 4-(tert-Butyl)benzene-1,2-diamine in an aqueous acidic solution (e.g., HBr or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the mono-diazonium salt. The use of organic nitrites like tert-butyl nitrite (tBuONO) in an organic solvent is also a common alternative[7].
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period to allow for the evolution of nitrogen gas and the formation of the aryl bromide.
-
Extract the product, wash, dry, and purify by chromatography.
Efficient catalytic systems for the Sandmeyer bromination have been developed, which can lead to excellent yields[8][9].
Yield Comparison and Discussion
The selection of a synthetic route in a research or industrial setting is often a trade-off between yield, cost of reagents, number of steps, and ease of purification.
| Route | Starting Material | Key Transformation(s) | Reported Yield Range | Advantages | Disadvantages |
| 1 | 3-(tert-Butyl)aniline | Direct Bromination (NBS) | Good to Excellent (typically >80% for similar anilines)[1][2] | One-step synthesis, atom economical. | Potential for over-bromination or formation of isomers, requiring careful control of reaction conditions and purification. |
| 2 | 1-Bromo-4-(tert-butyl)benzene | Nitration, then Reduction | High (Nitration typically >90%, Reduction often quantitative)[4] | High overall yield, well-established and reliable reactions, easy to monitor. | Two-step process, use of strong acids and potentially hazardous reagents. |
| 3 | 4-(tert-Butyl)benzene-1,2-diamine | Selective Diazotization, Sandmeyer Reaction | Moderate to Good (56-99% for various aryl bromides)[8][10] | Versatile for introducing various functionalities, well-understood classical reaction. | Requires careful control of temperature and stoichiometry for selective mono-diazotization, potential for side reactions. |
Expert Insights:
-
Route 1 (Direct Bromination): This is the most convergent and, in principle, the most efficient route. The primary challenge lies in achieving high regioselectivity for monobromination. The steric bulk of the tert-butyl group is expected to significantly disfavor bromination at the C4 and C6 positions relative to the amino group, making the desired C2 bromination highly probable. Fine-tuning the reaction conditions, such as the choice of solvent and brominating agent, is key to maximizing the yield of the desired isomer.
-
Route 2 (Nitration-Reduction): This two-step sequence is often a highly reliable and scalable option. Both nitration and nitro group reduction are typically high-yielding reactions. While it involves an additional step compared to direct bromination, the purification of the intermediates and the final product can sometimes be more straightforward, as the regioselectivity of the nitration is well-controlled.
-
Route 3 (Sandmeyer Reaction): This classical approach offers a robust alternative. The main hurdle is the selective reaction of only one of the two amino groups of the starting diamine. However, with precise control over the reaction conditions, this can be a very effective method. This route also offers the flexibility to introduce other functionalities by using different copper(I) salts or other reagents in the Sandmeyer step.
Visualization of Synthetic Pathways
References
- 1. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mild regioselective monobromination of activated aromatics and hetero- aromatics with n-bromosuccinimide in tetrabutylammonium bromide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Sandmeyer Bromination | Semantic Scholar [semanticscholar.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Bromo-5-(tert-butyl)aniline
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-5-(tert-butyl)aniline, ensuring that every step, from preparation to disposal, is conducted with the utmost care. Here, we move beyond simple checklists to explain the causality behind our recommended procedures, building a framework of safety that is both robust and intuitive.
Understanding the Hazard Profile
This compound is a substituted aniline, and like many compounds in this class, it presents several potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. The GHS07 pictogram, indicating "Warning," is associated with this chemical[1].
| Hazard Classification | GHS Statement | Rationale |
| Skin Irritation | H315: Causes skin irritation | Anilines can be absorbed through the skin and may cause local irritation or sensitization. Prolonged contact should be avoided. |
| Eye Irritation | H319: Causes serious eye irritation | The chemical structure suggests it can be abrasive and damaging to the delicate tissues of the eye. |
| Respiratory Irritation | H335: May cause respiratory irritation | If the compound is in powder form or aerosolized, inhalation can lead to irritation of the respiratory tract. |
Given these hazards, a systematic approach to personal protective equipment (PPE) and handling is not just recommended; it is mandatory for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the required PPE for handling this compound, with a detailed explanation for each choice.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended. | Prevents direct skin contact and absorption. Anilines can degrade certain types of gloves, so inspecting them for integrity before and during use is crucial. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against accidental splashes of solutions or contact with airborne particles, which could cause serious eye damage[3]. |
| Body Protection | A full-length laboratory coat with tight cuffs, worn over appropriate street clothing. | Prevents contamination of personal clothing and skin. The tight cuffs are important for preventing chemicals from reaching the wrists and arms. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors[3][4]. For situations where a fume hood is not available or for large spills, a respirator with an appropriate organic vapor cartridge may be necessary. |
Step-by-Step Handling Protocol
A methodical workflow is essential for the safe handling of any chemical. The following protocol for this compound is designed to be a self-validating system of safety checks and procedures.
3.1. Preparation and Weighing
-
Work Area Setup : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[3][4].
-
Don PPE : Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing : Use a tared weigh boat or paper. Handle the solid compound carefully to avoid generating dust. If the compound is a liquid or semi-solid, use a pipette or spatula to transfer it.
-
Container Sealing : Once the desired amount is weighed, securely seal the primary container.
-
Cleanup : Clean any residual chemical from the balance and surrounding area using a damp cloth or towel, which should then be disposed of as hazardous waste.
3.2. Dissolution and Reaction Setup
-
Solvent Addition : In the fume hood, add the solvent to the vessel containing the weighed this compound.
-
Mixing : Use magnetic or overhead stirring to ensure proper mixing. Keep the vessel covered to the extent possible to prevent the release of vapors.
-
Reaction Monitoring : When monitoring the reaction, maintain the use of all PPE.
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial.
-
Small Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills : For larger spills, evacuate the area and, if safe to do so, attempt to contain the spill. Contact your institution's environmental health and safety department for guidance.
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of soap and water is generally effective for cleaning glassware and surfaces.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container.
-
Disposal Protocol : The waste should be disposed of through a licensed waste disposal company, following all local and national regulations[3]. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
